Grazoprevir
Description
This compound is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as this compound. This compound is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage this compound is still effective against HCV particularly when paired with [DB11574]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend this compound as first line therapy in combination with [DB11574] for genotypes 1a, 1b, and 4 of Hepatitis C. This compound and [DB11574] are used with or without [DB00811] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. this compound is available as a fixed dose combination product with [DB11574] (tradename Zepatier) used for the treatment of chronic Hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [DB00811] depending on the the presence of resistance associated amino acid substitutions in the NS5A protein and previous treatment failure with [DB00811], [DB00008], [DB00022], or other NS3/4A inhibitors like [DB08873], [DB06290], or [DB05521]. When combined together, this compound and [DB11574] as the combination product Zepatier have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment. It can be used in patients with compensated cirrhosis, human immunodeficiency virus co-infection, or severe kidney disease.
This compound anhydrous is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of this compound anhydrous is as a HCV NS3/4A Protease Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Cytochrome P450 3A Inhibitor.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and is indicated for viral disease and chronic hepatitis c virus infection and has 1 investigational indication.
has antiviral activity; component of Zepatie
Structure
2D Structure
Properties
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNJSNZOWALQB-NCQNOWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159234 | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350514-68-9 | |
| Record name | MK 5172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grazoprevir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grazoprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAZOPREVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Grazoprevir Against Hepatitis C Virus NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] Among these, inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) serine protease are a cornerstone of therapy.[2] This technical guide provides an in-depth analysis of the mechanism of action of Grazoprevir (formerly MK-5172), a potent, second-generation NS3/4A protease inhibitor. We will explore its molecular interactions, inhibitory kinetics, and the experimental methodologies used to characterize its activity, offering a comprehensive resource for researchers in the field of virology and drug development.
The Critical Role of HCV NS3/4A Protease in the Viral Lifecycle
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and nonstructural proteins essential for viral replication and assembly.[3][4][5] The NS3/4A protease is a heterodimeric complex, where the N-terminal one-third of NS3 forms the serine protease catalytic domain, and NS4A acts as an essential cofactor for its proper folding and activity.[3][6] NS3/4A is responsible for four crucial cleavages in the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3][4] By inhibiting this enzyme, the viral replication cycle is effectively halted.
Below is a diagram illustrating the processing of the HCV polyprotein, highlighting the cleavage sites targeted by the NS3/4A protease.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into Grazoprevir's Inhibition of the HCV NS3/4A Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic studies of the Grazoprevir-NS3/4A complex, a critical interaction in the treatment of Hepatitis C Virus (HCV). This compound, a potent, pan-genotype macrocyclic inhibitor, targets the NS3/4A serine protease, an enzyme essential for viral replication.[1][2] Understanding the structural basis of this inhibition is paramount for the development of next-generation antiviral therapies and for combating drug resistance.
Mechanism of Action: Inhibiting Viral Maturation
The Hepatitis C virus translates its RNA into a single polyprotein precursor.[1] The viral NS3 protein, in complex with its cofactor NS4A, forms a catalytically active serine protease.[1][3] This NS3/4A protease is responsible for four specific cleavages of the polyprotein, releasing essential nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for viral replication.[1][3] this compound directly inhibits this enzymatic activity, thereby preventing the maturation of the viral polyprotein and blocking viral replication.[1][4]
Below is a diagram illustrating the HCV polyprotein processing pathway and the inhibitory action of this compound.
Caption: HCV polyprotein processing by NS3/4A and its inhibition by this compound.
Quantitative Analysis of this compound's Potency
This compound exhibits potent inhibitory activity against a wide range of HCV genotypes and maintains its efficacy against several common resistance-associated substitutions.[1][2] The following tables summarize the key quantitative data from enzymatic and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against NS3/4A Protease from Different HCV Genotypes
| HCV Genotype | IC50 (nM) |
| 1a | 0.007 |
| 1b | 0.004 |
| 2a | 0.030 |
| 2b | 0.82 |
| 3a | 0.350 |
| 4a | 0.062 |
| 5a | Subnanomolar |
| 6b | Subnanomolar |
Data compiled from multiple sources. IC50 values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in enzymatic assays.[1][5][6]
Table 2: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype/Variant | EC50 (nM) |
| Genotype 1a | 0.4 |
| Genotype 1b | 0.2 |
| Genotype 2a | 0.3 |
| Genotype 3a | 1.3 |
| Genotype 4a (ED43) | 0.7 |
| Genotype 4 (clinical isolates) | 0.2 (median) |
EC50 values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cell-based replicon assays.[7][8]
Table 3: Impact of NS3 Resistance-Associated Substitutions on this compound Potency (Genotype 1a)
| NS3 Substitution | Fold Change in EC50 |
| V36M | <1 |
| T54S | <1 |
| V55I | <1 |
| Y56H | >5 |
| Q80K | <1 |
| S122R | <1 |
| R155K | <5 |
| A156T | >100 |
| D168A | 137 |
| D168V | 47 |
Fold change is relative to the wild-type genotype 1a replicon.[1][8]
Structural Basis of Inhibition: Crystallographic Data
The crystal structure of the this compound-NS3/4A complex reveals the molecular interactions that underpin its potent inhibitory activity. The Protein Data Bank (PDB) contains several key structures that have elucidated these interactions.
Table 4: Key PDB Entries for this compound-NS3/4A Complex
| PDB ID | Description | Resolution (Å) |
| 3SUD | This compound in complex with wild-type HCV GT1a NS3/4A protease | 2.50 |
| 3SUE | This compound in complex with R155K mutant HCV GT1a NS3/4A protease | 2.40 |
| 3SUF | This compound in complex with D168A mutant HCV GT1a NS3/4A protease | 2.30 |
| 6P6Q | This compound in complex with a GT1a-3a chimeric NS3/4A protease | 1.85 |
These structures provide atomic-level detail of the binding mode of this compound.[5][9]
The methoxyquinoxaline moiety of this compound establishes hydrophobic contact with the phenyl ring of Tyr-56.[1] Furthermore, a critical salt-bridge network between Arg-123, Asp-168, and Arg-155 in the NS3 protease is crucial for ligand binding.[1] Molecular dynamics simulations have shown that Asp-168 plays a significant role in anchoring Arg-155 for optimal inhibitor binding.[1][2]
Experimental Protocols
The following sections outline the methodologies employed in the crystallographic and enzymatic studies of the this compound-NS3/4A complex.
Protein Expression and Purification
The NS3/4A protease from various HCV genotypes and with specific amino acid substitutions is typically expressed in Escherichia coli.[1] Standard molecular biology techniques are used to engineer the desired constructs.[1] The expressed protein is then purified using affinity chromatography, such as with TALON metal affinity resin, followed by analysis of the collected fractions by denaturing PAGE.[1]
Enzyme Kinetics Assay
The catalytic activity of the purified NS3/4A protease and the inhibitory potency of this compound are determined through enzyme kinetics assays.[1] A common method involves monitoring the cleavage of a modified peptide substrate using time-resolved fluorescence.[1][5] The assay is typically performed in a buffer containing 50 mM HEPES at a pH of 7.5.[1]
The workflow for determining the inhibitory constant (Ki) of this compound is depicted below.
Caption: Workflow for determining the inhibitory potency of this compound.
X-ray Crystallography
To determine the three-dimensional structure of the this compound-NS3/4A complex, X-ray crystallography is employed. This involves co-crystallizing the purified NS3/4A protease with this compound. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. This diffraction data is subsequently used to calculate the electron density map and build an atomic model of the complex.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules.[1] In the context of the this compound-NS3/4A complex, MD simulations, often initiated from the crystal structure coordinates (e.g., PDB code 3SUD), are used to investigate the dynamic interactions between the inhibitor and the protease, particularly the stability of key interactions like salt bridges over time.[1]
Conclusion
Crystallographic studies of the this compound-NS3/4A complex have provided invaluable insights into the molecular basis of its potent and pan-genotypic antiviral activity. This structural information, combined with quantitative biochemical and cellular data, has not only elucidated the mechanism of action of this compound but also provides a rational basis for the design of new antiviral agents with improved efficacy and resistance profiles. The detailed experimental protocols described herein serve as a guide for researchers in the field of antiviral drug discovery.
References
- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Grazoprevir: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Grazoprevir (MK-5172) is a second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Developed by Merck, it represents a significant advancement over first-generation linear inhibitors, offering pan-genotypic activity, a high barrier to resistance, and a favorable safety profile. This technical guide provides a comprehensive overview of the discovery and development of this compound, from initial target validation to its approval as a key component of the combination therapy Zepatier®. It details the medicinal chemistry strategies, preclinical pharmacology, pharmacokinetic profile, and extensive clinical evaluation. Key experimental methodologies are described, and quantitative data are presented in structured tables to facilitate analysis.
Introduction: The Need for Advanced HCV Therapies
Chronic infection with the hepatitis C virus is a global health issue, leading to progressive liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV lifecycle is critically dependent on the NS3/4A serine protease, which cleaves the viral polyprotein into mature nonstructural proteins essential for forming the viral replication complex.[2][3][4] This dependency established the NS3/4A protease as a prime target for direct-acting antiviral (DAA) agents.[1]
First-generation NS3/4A inhibitors, such as boceprevir and telaprevir, validated this therapeutic approach but were limited by narrow genotypic coverage, the rapid emergence of resistance, and significant side effects.[2][3] This created a clear medical need for next-generation inhibitors with improved potency across multiple genotypes, a higher barrier to resistance, and a better tolerability profile.[1][5] The development of this compound was a direct response to this need, employing a structure-based drug design strategy to create a potent, macrocyclic inhibitor.[5][6]
Discovery and Lead Optimization
The path to this compound's invention was driven by key medicinal chemistry decisions and a synthesis-inspired design strategy.[5][6] Molecular modeling was instrumental in the initial design of a novel P2 to P4 macrocyclic constraint, a departure from the linear scaffolds of earlier inhibitors.[5][6]
From Lead Compound to Clinical Candidate
The lead optimization process focused on enhancing broad-spectrum genotype and mutant enzyme potency, improving cellular activity, and optimizing liver exposure in preclinical species.[5][6] The ring-closing metathesis (RCM) reaction was a key synthetic tool, allowing for the rapid synthesis of diverse analogs to explore the structure-activity relationship (SAR).[5][6]
Early efforts identified that the P2 region of the molecule was a critical area for optimization.[5] Exploration of novel chemical space in this region led to the discovery of unique tricyclic P2 groups that showed improved potency, particularly against the challenging genotype 3.[5] Further simplification of the tricyclic system to a quinoline and lengthening the linker resulted in significant improvements in potency, pharmacokinetics, and physical properties, ultimately leading to the identification of this compound (MK-5172).[5]
Structure-Activity Relationship (SAR)
The potency of this compound is derived, in part, from critical lipophilic interactions at the P2 position and contributions from the P2-P4 macrocyclic constraint.[3][7] The macrocycle pre-organizes the molecule into a bioactive conformation for binding to the NS3/4A active site. This unique binding mode, particularly of the quinoxaline P2 moiety with the catalytic triad, is a key reason for its improved potency and resilience against common resistance mutations like R155K.[8] Saturation of an olefin linker within the macrocycle was found to dramatically increase rat liver exposure by over 40-fold, a critical parameter for a drug targeting a liver-resident virus.[5]
Mechanism of Action
This compound is a potent, reversible inhibitor of the HCV NS3/4A protease.[1][9] The NS3 protein has two domains: a serine protease and an RNA helicase.[10] The NS4A protein acts as a cofactor, stabilizing the NS3 protease domain and anchoring it to intracellular membranes.[10] This complex is responsible for cleaving the HCV polyprotein at four specific sites to release the functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3][11][12] By blocking the active site of the NS3/4A protease, this compound prevents this polyprotein processing, thereby halting the formation of the viral replication machinery and inhibiting viral propagation.[4][9]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Preclinical Development
In Vitro Antiviral Activity & Resistance Profile
This compound demonstrates potent activity against a broad range of HCV genotypes in enzymatic and cell-based replicon assays.[7][13] Its inhibitory concentrations (IC50) are in the picomolar to subnanomolar range for most genotypes, although it is less active against genotype 3.[7] In cell-based replicon assays, it shows subnanomolar to low-nanomolar 50% effective concentrations (EC50).[13][14]
A key advantage of this compound is its activity against many of the common resistance-associated substitutions (RASs) that conferred resistance to first-generation protease inhibitors, such as those at positions R155 and D168.[13][15] While it retains potent activity against R155K and D168Y mutations, it is less effective against the A156T mutation.[13][14] However, the A156T mutant often shows reduced replication fitness.[13]
Table 1: In Vitro Activity of this compound (Enzyme Inhibition)
| HCV Genotype | NS3/4A Protease IC50 (nM) |
|---|---|
| 1a | 0.007[12] |
| 1b | 0.004[12] |
| 2a | 0.110[7] |
| 2b | 0.040[7] |
| 3a | 0.350[7] |
| 4a | 0.062[12] |
| 5a | 0.200[7] |
| 6a | 0.120[7] |
Table 2: In Vitro Activity of this compound (Replicon Assays)
| HCV Genotype/Mutant | EC50 (nM) |
|---|---|
| Genotype 1a | 2.0[14] |
| Genotype 1b | 0.5[14] |
| Genotype 2a | 8.0[14] |
| Genotype 1b R155K | 0.3[14] |
| Genotype 1b D168Y | 4.0[14] |
| Genotype 1b A156T | 131[14] |
Preclinical Pharmacokinetics and Toxicology
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including rats, dogs, and chimpanzees.[10][13] It demonstrates good plasma and excellent liver exposure, which is advantageous for targeting a hepatotropic virus.[10][13] In rats, a single 5 mg/kg oral dose resulted in high liver concentrations (23 µM at 4 hours) that were sustained at 24 hours, suggesting its suitability for once-daily dosing.[10]
In vivo efficacy was demonstrated in chimpanzees chronically infected with HCV genotype 1a or 1b. Administration of this compound at 1 mg/kg twice daily for seven days resulted in a rapid 4 to 5 log reduction in viral load.[13][14]
Toxicology studies showed that this compound has a low toxicity profile. The primary nonclinical findings were related to increased liver weights at high doses in mice, a common observation for drugs metabolized in the liver.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Parameter | Rat (5 mg/kg oral) | Dog | Chimpanzee | Human (HCV-infected) |
|---|---|---|---|---|
| Tmax (hours) | - | - | - | 0.5 - 3.0[12] |
| Plasma Half-life (hours) | 1.4[10] | - | - | 31[9][12] |
| Plasma Clearance (mL/min/kg) | 28[10] | - | - | - |
| Plasma Protein Binding | - | - | - | 98.8%[9][12] |
| Primary Metabolism | - | - | - | CYP3A4[9][12] |
| Primary Excretion Route | - | - | - | Feces (>90%)[9][12] |
Clinical Development
This compound was evaluated in a comprehensive Phase II and III clinical trial program, primarily as a fixed-dose combination with the NS5A inhibitor elbasvir (marketed as Zepatier). This program assessed its efficacy and safety across a wide range of patient populations.
Caption: High-level overview of the clinical trial workflow for this compound.
Efficacy
The clinical program consistently demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12), which is considered a virologic cure.
Table 4: Selected Phase III Clinical Trial Efficacy Results for this compound/Elbasvir
| Trial Name | Patient Population | Genotype(s) | Treatment Duration | SVR12 Rate |
|---|---|---|---|---|
| C-EDGE Treatment-Naïve | Treatment-naïve, with/without cirrhosis | 1, 4, 6 | 12 weeks | 95%[16] |
| C-EDGE CO-INFECTION | HIV/HCV co-infected, treatment-naïve | 1, 4, 6 | 12 weeks | 96%[17] |
| C-SURFER | Chronic kidney disease (Stage 4-5), treatment-naïve/exp | 1 | 12 weeks | 99%[10] |
Safety and Tolerability
Across the clinical trial program, the combination of this compound and elbasvir was well-tolerated. The most common adverse events reported were fatigue, headache, and nausea.[17] Importantly, the regimen was shown to be safe in special populations often excluded from trials, including patients with severe renal impairment, those with compensated cirrhosis, and individuals co-infected with HIV.[10][17]
Synthesis
An efficient, large-scale synthesis of this compound was developed, starting from four readily available building blocks.[2] The manufacturing process achieves a 51% overall yield and produces the final active pharmaceutical ingredient with greater than 99.9% purity.[2] Key steps in the synthesis include the asymmetric creation of a functionalized trans-cyclopropoxy building block and a carefully optimized sequence of bond connections to assemble the complex macrocyclic structure.[3][4]
Caption: Simplified convergent synthesis strategy for this compound.
Experimental Protocols
HCV NS3/4A Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant NS3/4A enzyme.
-
Principle: A fluorogenic substrate containing a specific NS3/4A cleavage site is incubated with the recombinant enzyme. Cleavage of the substrate releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), and the increase in fluorescence is measured over time.
-
Protocol Outline:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b) is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[18]
-
Serial dilutions of the test compound (this compound) in DMSO are added to the wells of a 384-well microplate.[18]
-
The enzyme solution is added to the wells and pre-incubated with the compound.
-
The reaction is initiated by adding the fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).[18]
-
Fluorescence is monitored kinetically using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
-
Principle: Huh-7 cells are engineered to harbor a subgenomic or full-length HCV RNA (a replicon) that autonomously replicates. The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance gene). Inhibition of replication is measured by a decrease in reporter activity or RNA levels.
-
Protocol Outline (Stable Replicon Line):
-
Stable Huh-7 replicon cells are seeded into 96- or 384-well plates.
-
After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound.
-
Cells are incubated for a set period (e.g., 72 hours) to allow for replication and compound activity.
-
The level of HCV replication is quantified. This can be done by:
-
Luciferase Assay: If a luciferase reporter is present, cells are lysed, and luciferase activity is measured using a luminometer.
-
qRT-PCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using quantitative reverse transcription PCR.[14]
-
-
Cell viability is assessed in parallel (e.g., using a CellTiter-Glo assay) to determine if the compound is cytotoxic.
-
EC50 values are calculated by plotting the percent reduction in replication against compound concentration.
-
Conclusion
The discovery and development of this compound exemplify a successful modern drug discovery campaign. Through a combination of molecular modeling, innovative synthetic chemistry, and a comprehensive preclinical and clinical evaluation program, Merck developed a highly potent and selective NS3/4A protease inhibitor. This compound's pan-genotypic activity, high barrier to resistance, and favorable safety profile have made it a cornerstone of combination therapy for chronic HCV, offering a cure to a broad range of patients, including those with comorbidities who were previously considered difficult to treat. This work has significantly contributed to the transformative landscape of HCV therapy, moving from interferon-based treatments to highly effective and well-tolerated all-oral regimens.
References
- 1. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Collection - Synthesis of this compound, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - Organic Letters - Figshare [acs.figshare.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacodynamics and pharmacokinetics of elbasvir and this compound in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Efficacy and safety of this compound (MK-5172) and elbasvir (MK-8742) in patients with hepatitis C virus and HIV co-infection (C-EDGE CO-INFECTION): a non-randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Preclinical Pharmacokinetic Profile of Grazoprevir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in key preclinical models, offering valuable insights for researchers and professionals involved in drug development.
Pharmacokinetic Parameters in Preclinical Species
Initial pharmacokinetic evaluations of this compound were conducted in several preclinical animal models, including rats, dogs, and simian models, to understand its behavior in vivo before human trials.[1] These studies are crucial for predicting human pharmacokinetics and establishing a safe starting dose for clinical studies.
Oral and Intravenous Pharmacokinetic Data
The oral bioavailability of this compound has been estimated to be 13% in rats and 12% in dogs.[2] The tables below summarize the available quantitative pharmacokinetic parameters of this compound in various preclinical species following oral and intravenous administration.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) |
| Rat | 5 | Data not available | Data not available | Data not available | Data not available | 13[2] |
| Dog | 1 | Data not available | Data not available | Data not available | Data not available | 12[2] |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | T½ (hr) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the reliable assessment of pharmacokinetic properties. The following sections outline the methodologies employed in the preclinical evaluation of this compound.
Animal Models and Husbandry
Preclinical studies for this compound utilized standard laboratory animal models. While specific strain details are not consistently reported in all literature, typical models include Sprague-Dawley or Wistar rats and Beagle dogs. Animals are generally housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum.
Drug Administration
For pharmacokinetic assessment, this compound was administered via both oral and intravenous routes.
-
Oral Administration: In rats, a common method for oral administration is gavage, where a specified volume of the drug formulation is delivered directly into the stomach using a feeding needle.[3] For the this compound studies, an oral dose of 5 mg/kg was used in rats and 1 mg/kg in dogs.[1]
-
Intravenous Administration: Intravenous administration is typically performed as a bolus injection into a prominent vein, such as the tail vein in rats or the cephalic vein in dogs. For this compound, intravenous bolus doses of 2 mg/kg in rats and 0.5 mg/kg in dogs were utilized.[1]
Blood Sampling
Following drug administration, serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. The sampling schedule is designed to capture the absorption, distribution, and elimination phases accurately. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.
Sample Preparation: A liquid-liquid extraction method is commonly used to isolate this compound from the plasma matrix.
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is often employed.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common choice for the analysis of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
Metabolism and Transport
The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This compound undergoes partial metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system.[4]
This compound is also a substrate of the organic anion transporting polypeptide 1B (OATP1B) transporters, which are involved in its hepatic uptake.[4] The involvement of these proteins in the disposition of this compound highlights the potential for interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A or OATP1B.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
Metabolic Pathway of this compound
Caption: Key pathways in the metabolism and excretion of this compound.
References
Early-Stage Research on Grazoprevir Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Grazoprevir is a highly potent and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2] As a cornerstone of modern HCV therapy, its preclinical development included a thorough evaluation of potential off-target activities to ensure a favorable safety profile. This technical guide provides an in-depth overview of the core principles and methodologies applied in the early-stage research of this compound's off-target effects. While specific proprietary data from comprehensive screening panels is not publicly available, this document synthesizes information from regulatory assessments and the broader context of preclinical safety pharmacology to offer insights into the rigorous evaluation process for such antiviral agents. The Australian Public Assessment Report (AusPAR) for the combination of this compound and Elbasvir concluded that off-target effects are not predicted during clinical use, underscoring the high selectivity of this compound.[3]
Introduction to Off-Target Effect Assessment
The primary goal of preclinical safety pharmacology is to identify any undesirable interactions of a drug candidate with biological targets other than the intended one. These off-target interactions can lead to adverse drug reactions (ADRs). For a highly targeted agent like this compound, early-stage assessment of off-target effects is crucial to de-risk its development and predict its clinical safety. This involves a multi-pronged approach combining in vitro screening, cellular assays, and in vivo toxicology studies.
In Vitro Off-Target Screening
A standard practice in drug development is to screen new chemical entities against a broad panel of known biological targets to identify potential off-target liabilities. While the specific results for this compound are not published, the Australian Public Assessment Report for the combination of this compound and Elbasvir states that in vitro assays showed no antiviral activity against HIV or HBV at concentrations significantly exceeding clinical free Cmax.[3] This suggests a high degree of selectivity.
A typical in vitro safety pharmacology panel, such as a CEREP panel, would assess the activity of this compound against a wide range of human proteins. The experimental protocol for such a screening is generally as follows:
General Experimental Protocol for In Vitro Off-Target Panel Screening
-
Objective: To determine the inhibitory or agonistic activity of this compound against a broad panel of human receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to test a range of concentrations.
-
Assay Plates: Multi-well plates are prepared with the specific target protein (e.g., a G protein-coupled receptor, a kinase, an ion channel) and any necessary co-factors or substrates.
-
Incubation: A fixed concentration of a radiolabeled ligand or a fluorescent substrate is added to the wells, followed by the addition of this compound at various concentrations. Control wells with vehicle (e.g., DMSO) and a known reference compound are also included. The plates are incubated for a specific period at a controlled temperature to allow for binding or enzymatic reaction to reach equilibrium.
-
Detection: The amount of bound radioligand or the product of the enzymatic reaction is quantified. For radioligand binding assays, this is often done using scintillation counting. For enzyme assays, fluorescence or luminescence is typically measured.
-
Data Analysis: The percentage of inhibition or stimulation is calculated for each concentration of this compound relative to the control wells. For active compounds, an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is determined by fitting the concentration-response data to a sigmoid curve.
-
The following diagram illustrates a generalized workflow for in vitro off-target screening:
Potential Off-Target Signaling Pathways
While specific off-target interactions for this compound have not been identified in the public domain, it is standard practice to investigate potential effects on key cellular signaling pathways. These investigations are crucial for understanding any unforeseen pharmacological effects.
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes. Off-target interactions with GPCRs can lead to a wide range of side effects.
The diagram below illustrates a simplified, generic GPCR signaling cascade that would be monitored for unintended activation or inhibition.
Nuclear Receptor Signaling
Nuclear receptors are a class of transcription factors that are activated by ligands such as steroid hormones, thyroid hormones, and certain lipids. They play critical roles in metabolism, development, and reproduction. Unintended activation or inhibition of nuclear receptors can have significant toxicological consequences.
A generalized workflow for assessing nuclear receptor activation is depicted below.
Quantitative Data on this compound Selectivity
While a comprehensive table of off-target IC50 values is not publicly available, the high potency of this compound against its intended target, the HCV NS3/4A protease, in contrast to the lack of reported significant off-target activities, underscores its selectivity. The table below summarizes the on-target potency of this compound against various HCV genotypes.
| HCV Genotype | Target | IC50 (pM) | Reference |
| 1a | NS3/4A Protease | 7 | [1] |
| 1b | NS3/4A Protease | 4 | [1] |
| 4 | NS3/4A Protease | 62 | [1] |
Table 1: On-Target Potency of this compound
The picomolar potency against the viral target, combined with the absence of clinically relevant off-target effects as suggested by regulatory evaluations, indicates a wide therapeutic window.
In Vivo Preclinical Safety Assessment
In vivo toxicology studies in animal models are a critical component of preclinical safety assessment. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials.
General Protocol for Repeat-Dose Toxicology Studies
-
Objective: To evaluate the potential toxicity of this compound following repeated administration in two animal species (one rodent, one non-rodent) for a duration relevant to the intended clinical use.
-
Methodology:
-
Dose Selection: A range of doses is selected based on data from acute toxicity and dose-range-finding studies. These typically include a low dose, a mid-dose, and a high dose, along with a control group receiving the vehicle.
-
Animal Dosing: The selected animal species are dosed with this compound or vehicle daily for the specified duration (e.g., 28 days, 90 days).
-
Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight. Food and water consumption are also measured.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.
-
Toxicokinetics: Blood samples are collected to determine the plasma concentration of this compound and its metabolites over time, which helps to establish the relationship between drug exposure and toxicity.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology) to identify any treatment-related changes.
-
The following diagram illustrates the logical flow of a preclinical safety assessment program.
Conclusion
The early-stage research into the off-target effects of this compound, as inferred from regulatory documents and standard preclinical safety pharmacology practices, points to a highly selective compound with a low propensity for unintended molecular interactions at clinically relevant concentrations.[3] While detailed proprietary screening data is not publicly available, the established on-target potency, coupled with a clean safety profile in non-clinical and clinical studies, provides strong evidence for its high therapeutic index. The rigorous application of in vitro and in vivo safety assessments, as outlined in this guide, is fundamental to the development of safe and effective antiviral therapies like this compound.
References
Grazoprevir's role in direct-acting antiviral (DAA) therapy
An In-depth Technical Guide to Grazoprevir's Role in Direct-Acting Antiviral (DAA) Therapy
Introduction
This compound is a second-generation, orally active, direct-acting antiviral (DAA) agent that has become a critical component in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] Developed by Merck, it is a potent and selective inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease.[2][3] this compound is a key component of the fixed-dose combination therapy Zepatier®, where it is co-formulated with elbasvir, an NS5A inhibitor.[1][4] This combination therapy is indicated for the treatment of chronic HCV genotypes 1 and 4 in adult and pediatric patients 12 years of age and older or weighing at least 30 kg.[5]
This compound demonstrates a high barrier to resistance and is effective against a range of HCV genotype variants, including some that are resistant to first-generation protease inhibitors.[1][3] Its development marked a significant advancement in HCV treatment, offering a highly effective and well-tolerated regimen for a broad patient population, including those with challenging comorbidities such as chronic kidney disease and cirrhosis.[6][7]
Mechanism of Action
The hepatitis C virus is a single-stranded RNA virus that replicates in liver cells.[8][9] Upon entering a host cell, the viral RNA is translated into a large polyprotein, which must be cleaved by viral and host proteases into individual structural and nonstructural (NS) proteins essential for viral replication and assembly.[2][9]
The NS3/4A protease, a serine protease, is a viral enzyme crucial for this cleavage process, making it a prime target for antiviral therapy.[2][8] this compound is a potent inhibitor of the NS3/4A protease.[8] By binding to the active site of the NS3/4A protease, this compound blocks the cleavage of the viral polyprotein, thereby preventing the formation of functional viral proteins necessary for replication.[8][9] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels in the blood.[10]
Chemical and Pharmacokinetic Properties
This compound is a macrocyclic compound with the chemical formula C38H50N6O9S.[11]
| Property | Value |
| Molecular Formula | C38H50N6O9S |
| Molar Mass | 766.91 g·mol−1 |
| Protein Binding | 98.8% |
| Metabolism | Primarily by CYP3A4 |
| Elimination Half-life | 31 hours |
| Excretion | >90% via feces, <1% via urine |
| Sources:[1][5][11] |
Clinical Efficacy
This compound, in combination with elbasvir, has demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12), across various patient populations.
| Clinical Trial | HCV Genotype | Patient Population | Treatment Regimen | SVR12 Rate |
| C-SURFER | 1 | Treatment-naïve and treatment-experienced with advanced chronic kidney disease | This compound/Elbasvir for 12 weeks | 99% (115/116) |
| C-EDGE COINFECTION | 1a or 1b | Treatment-naïve, HIV co-infected | This compound/Elbasvir for 12 weeks | 96% (210/218) |
| C-EDGE TN | 1, 4, or 6 | Treatment-naïve | This compound/Elbasvir for 12 weeks | 95% (395/416) |
| C-EDGE TE | 1, 4, or 6 | Treatment-experienced (peginterferon/ribavirin) | This compound/Elbasvir for 12 weeks | 94% (204/217) |
| C-WORTHY | 1 | Treatment-naïve with cirrhosis or prior null response | This compound/Elbasvir +/- Ribavirin for 12 or 18 weeks | 90-100% |
| Sources:[7][12][13] |
Resistance Profile
While this compound has a high barrier to resistance, certain amino acid substitutions in the NS3 protease, known as resistance-associated variants (RAVs), can reduce its efficacy.[10] Common RAVs that can confer resistance to this compound include substitutions at positions Y56, A156, and D168.[10][14] However, this compound maintains potent activity against many RAVs that affect first-generation protease inhibitors, such as the Q80K polymorphism.[10][15]
| NS3 Variant | Genotype | Fold Change in EC50 vs. Wild Type |
| Q80K | 1a | 1.1 |
| Y56H | 1a | 11 |
| A156T | 1a | >1000 |
| D168A | 1a | 12 |
| D168V | 1a | 140 |
| R155K | 1b | 2.5 |
| A156V | 1b | 12 |
| D168A | 1b | 2.0 |
| Source:[10][15] |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of a compound against the HCV NS3/4A protease.
-
Reagents and Materials: Recombinant HCV NS3/4A protease (wild-type or mutant), a fluorogenic substrate, assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 0.01% Triton X-100), test compound (this compound), and a microplate reader.
-
Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a 384-well microplate. b. The recombinant NS3/4A protease is added to each well and incubated with the compound for a predetermined time (e.g., 15 minutes) at room temperature. c. The reaction is initiated by adding the fluorogenic substrate. d. The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to a DMSO control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.[16]
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of a compound in a cellular context.
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV replicon. The replicon is a self-replicating subgenomic HCV RNA that often contains a reporter gene (e.g., luciferase).
-
Procedure: a. Replicon-containing cells are seeded in 96-well plates. b. The cells are treated with serial dilutions of the test compound (this compound). c. After a specified incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This can be done by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The EC50 value (the concentration of the compound that reduces HCV RNA replication by 50%) is calculated from the dose-response curve. Cell viability assays are also performed in parallel to assess the cytotoxicity of the compound.[3]
Conclusion
This compound is a highly potent and selective second-generation NS3/4A protease inhibitor that plays a pivotal role in modern DAA therapy for chronic hepatitis C. Its efficacy across multiple genotypes, high barrier to resistance, and favorable safety profile have made it a cornerstone of treatment, particularly in combination with elbasvir. The robust clinical data supporting its use, even in difficult-to-treat patient populations, underscores its importance in the ongoing efforts to eradicate HCV. The detailed understanding of its mechanism of action and resistance profile continues to inform the development of future generations of DAAs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Safety and tolerability of elbasvir/grazoprevir in chronic hepatitis C virus therapy: Integrated analysis from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 10. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 14. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Cell Culture Models for Testing Grazoprevir Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is crucial for viral polyprotein processing and is essential for HCV replication.[1][2] this compound demonstrates significant efficacy against HCV genotypes 1 and 4.[2] The evaluation of its antiviral activity in vitro relies heavily on robust and reproducible cell culture models. This document provides detailed application notes and protocols for utilizing HCV replicon systems to test the efficacy of this compound.
HCV replicon systems are indispensable tools in the preclinical assessment of DAAs.[3] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate within human hepatoma cell lines, most commonly Huh-7 and its derivatives.[3] They allow for the quantitative measurement of viral replication and the determination of a compound's inhibitory activity without the need for infectious virus particles, thereby reducing biosafety concerns.
Key Cell Culture Model: The HCV Replicon System
The most widely used in vitro model for assessing the efficacy of NS3/4A protease inhibitors like this compound is the HCV replicon system. These replicons are typically bicistronic, containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase) in the first cistron, driven by the HCV internal ribosome entry site (IRES). The second cistron, driven by a heterologous IRES (often from encephalomyocarditis virus), encodes the HCV nonstructural proteins (NS3 to NS5B) necessary for replication.
Data Presentation: Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound against various HCV genotypes and common resistance-associated substitutions (RASs) in NS3. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
Table 1: this compound EC50 Values against Wild-Type HCV Genotypes
| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) |
| Genotype 1a (H77) | Stable Replicon | 0.4 | [4] |
| Genotype 1b (Con1) | Stable Replicon | 0.5 | [4] |
| Genotype 2a (JFH-1) | Chimeric Replicon | 1.8 | [4] |
| Genotype 3a (S52) | Full-length Replicon | 8.8 | [4] |
| Genotype 4a (ED43) | Stable Replicon | 0.7 | [2] |
| Genotype 4b | Chimeric Replicon | 0.17 | [2] |
| Genotype 4d | Chimeric Replicon | 1.1 | [2] |
| Genotype 4g | Chimeric Replicon | 0.15 - 0.33 | [2] |
| Genotype 4o | Chimeric Replicon | 1.2 | [2] |
Table 2: this compound EC50 Values against NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a
| NS3 Substitution | Replicon System | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| V36M | Transient Replicon | 2.5 | [1] |
| T54S | Stable Replicon | <2 | [1] |
| V55A | Stable Replicon | 2.9 | [1] |
| Q80K | Stable Replicon | <2 | [1] |
| R155K | Stable Replicon | 3.3 | [1] |
| A156T | Stable Replicon | >100 | [1] |
| D168A | Stable Replicon | 137 | [2] |
| D168V | Stable Replicon | 47 | [2] |
| I170V | Stable Replicon | 2.6 | [1] |
Table 3: this compound EC50 Values against NS3 Resistance-Associated Substitutions (RASs) in Genotype 1b
| NS3 Substitution | Replicon System | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| V36A | Stable Replicon | 3.8 | [5] |
| T54A | Stable Replicon | 17.7 | [5] |
| R155K | Stable Replicon | 7.7 | [5] |
| A156S | Stable Replicon | 17.7 | [5] |
| A156T | Stable Replicon | >120 | [5] |
| D168A | Stable Replicon | >100 | [1] |
| V170A | Stable Replicon | 10.3 | [5] |
Experimental Protocols
Protocol 1: Maintenance of Huh-7 Cells
Huh-7 cells are the cornerstone for HCV replicon studies. Proper maintenance is critical for reproducible results.
Materials:
-
Huh-7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Thaw a cryopreserved vial of Huh-7 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 8-10 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
Protocol 2: Establishment of a Stable HCV Replicon Cell Line
This protocol describes the generation of a Huh-7 cell line that permanently harbors a subgenomic HCV replicon.
Materials:
-
Huh-7 cells (highly permissive subclone, e.g., Huh-7.5 or Huh-7 Lunet)
-
HCV subgenomic replicon plasmid DNA (with a selectable marker like neomycin resistance)
-
In vitro transcription kit (e.g., T7 RiboMAX)
-
Electroporation system and cuvettes
-
Geneticin (G418)
-
Complete growth medium
Procedure:
-
In Vitro Transcription of Replicon RNA: Linearize the HCV replicon plasmid DNA downstream of the 3' UTR. Use the linearized plasmid as a template for in vitro transcription to generate replicon RNA. Purify the RNA.
-
Electroporation: Prepare Huh-7 cells for electroporation. Resuspend approximately 1 x 10^7 cells in 400 µL of ice-cold, serum-free DMEM or PBS. Add 10 µg of the in vitro transcribed replicon RNA to the cell suspension. Transfer the mixture to a 0.4 cm gap electroporation cuvette. Deliver a single electrical pulse (e.g., 270 V, 960 µF).
-
Cell Plating: Immediately after electroporation, transfer the cells to a T-75 flask containing pre-warmed complete growth medium.
-
Selection with G418: 24 hours post-electroporation, replace the medium with complete growth medium supplemented with G418 (concentration to be determined by a kill curve, typically 0.5-1.0 mg/mL).
-
Colony Formation: Replace the selection medium every 3-4 days. After 2-3 weeks, G418-resistant colonies will become visible.
-
Isolation and Expansion of Clones: Isolate individual colonies using cloning cylinders or by manual picking. Expand each clone in separate wells of a multi-well plate in the presence of G418.
-
Characterization: Screen the expanded clones for HCV RNA and protein expression (e.g., by RT-qPCR and western blotting) to confirm the presence and replication of the replicon.
Protocol 3: this compound Efficacy Testing using a Luciferase-Based Replicon Assay
This protocol outlines the procedure for determining the EC50 of this compound using a stable replicon cell line expressing a luciferase reporter.
Materials:
-
Stable HCV replicon cell line (luciferase reporter)
-
This compound
-
96-well clear-bottom, white-walled plates
-
Complete growth medium with G418
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium containing G418. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 nM down to 0.01 pM. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Drug Treatment: Remove the medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Protocol 4: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells (parental line, without replicon)
-
This compound
-
96-well plates
-
Complete growth medium
-
Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the efficacy assay.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
Mandatory Visualizations
Caption: HCV Replication Cycle and Mechanism of Action of this compound.
Caption: Workflow for Testing this compound Efficacy in a Replicon Assay.
References
- 1. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. natap.org [natap.org]
Application Notes and Protocols for In Vivo Studies of Grazoprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grazoprevir (formerly MK-5172) is a potent and selective second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for viral replication, making it a prime target for antiviral therapy.[1][2] Preclinical in vivo studies are essential to characterize the pharmacokinetic (PK) profile and evaluate the antiviral efficacy of this compound before advancing to human clinical trials. This document provides an overview of suitable animal models and detailed protocols for conducting such studies.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining relevant in vivo data for this compound. Due to the narrow host range of HCV, specialized models are required.
-
Humanized Mouse Models (e.g., uPA-SCID mice): These immunocompromised mice are transplanted with human hepatocytes, allowing for HCV infection and replication.[3] They are the preferred small animal model for evaluating the in vivo efficacy of direct-acting antivirals like this compound. The chimeric human liver in these mice allows for the direct study of the drug's effect on viral replication in a relevant cellular environment.
-
Chimpanzees: As the only non-human primate susceptible to chronic HCV infection, chimpanzees have historically been a valuable model for studying HCV pathogenesis and antiviral therapies.[4] While ethical considerations and cost have limited their use, they can provide crucial efficacy data. This compound has been shown to be highly efficacious in chimpanzees, suppressing viral load by 4 to 5 logs.[4]
-
Rodent and Non-Rodent Models (Rats, Dogs, Monkeys): Standard laboratory animals such as rats, dogs, and monkeys are not susceptible to HCV infection. However, they are instrumental in early-stage pharmacokinetic and toxicology studies. Initial pharmacokinetic evaluations of this compound were conducted in these species to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Signaling Pathway: HCV Polyprotein Processing by NS3/4A Protease
This compound targets the HCV NS3/4A protease, which is a heterodimeric enzyme essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][5] This processing is a critical step in the viral replication cycle. Inhibition of NS3/4A protease by this compound halts the production of these essential viral proteins, thereby suppressing viral replication.
Experimental Protocols
Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline)
-
Dosing gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Workflow:
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Quantitative Data Summary:
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | [Insert experimental data] | [Insert experimental data] |
| Tmax (h) | [Insert experimental data] | [Insert experimental data] |
| AUC (ng*h/mL) | [Insert experimental data] | [Insert experimental data] |
| Half-life (h) | [Insert experimental data] | [Insert experimental data] |
| Bioavailability (%) | [Calculated from oral and IV AUC] | N/A |
Antiviral Efficacy of this compound in HCV-Infected Humanized Mice
Objective: To evaluate the in vivo antiviral efficacy of this compound in uPA-SCID mice with chimeric human livers infected with HCV.
Materials:
-
uPA-SCID mice with human hepatocyte engraftment
-
HCV inoculum (genotype 1a or 1b)
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies
-
RNA extraction kits
-
RT-qPCR system for HCV RNA quantification
Workflow:
Procedure:
-
HCV Infection: Inoculate humanized mice with a high-titer HCV stock.
-
Establishment of Chronic Infection: Monitor serum HCV RNA levels weekly to confirm the establishment of a stable, chronic infection.
-
Treatment: Once chronic infection is established, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound orally once daily at a specified dose (e.g., 10 mg/kg).
-
Control Group: Administer the vehicle alone.
-
-
Monitoring: Collect blood samples at regular intervals (e.g., weekly) during the treatment period to monitor serum HCV RNA levels.
-
Data Analysis: Quantify HCV RNA levels using RT-qPCR and calculate the log reduction in viral load compared to baseline and the control group.
Quantitative Data Summary:
| Treatment Group | Duration of Treatment | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA at End of Treatment (log10 IU/mL) | Mean Log Reduction in HCV RNA |
| This compound (10 mg/kg) | 28 days | [Insert experimental data] | [Insert experimental data] | [Calculated] |
| Vehicle Control | 28 days | [Insert experimental data] | [Insert experimental data] | [Calculated] |
Pharmacokinetic Study of this compound in Dogs
Objective: To determine the pharmacokinetic profile of this compound in dogs following oral and intravenous administration.
Materials:
-
Male Beagle dogs
-
This compound
-
Vehicle for oral and intravenous administration
-
Dosing and blood collection supplies
Procedure:
-
Dosing:
-
Blood Sampling and Analysis: Follow a similar procedure as described for the rat pharmacokinetic study, adjusting blood sample volumes and collection times as appropriate for the species.
Quantitative Data Summary:
| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.5 mg/kg) |
| Cmax (ng/mL) | [Insert experimental data] | [Insert experimental data] |
| Tmax (h) | [Insert experimental data] | [Insert experimental data] |
| AUC (ng*h/mL) | [Insert experimental data] | [Insert experimental data] |
| Half-life (h) | [Insert experimental data] | [Insert experimental data] |
| Bioavailability (%) | [Calculated from oral and IV AUC] | N/A |
Conclusion
The in vivo animal models and protocols described in these application notes provide a framework for the preclinical evaluation of this compound. Pharmacokinetic studies in standard laboratory animals are crucial for determining the ADME properties of the compound, while efficacy studies in specialized humanized mouse models or non-human primates are necessary to demonstrate its antiviral activity against HCV. The collective data from these studies are vital for the successful clinical development of this compound as a treatment for chronic hepatitis C.
References
- 1. This compound/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Quantification of Grazoprevir in Plasma
Introduction
Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. It is a key component of combination therapies for chronic HCV infection.[1] To support pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring, it is crucial to have robust, sensitive, and selective analytical methods for the accurate quantification of this compound in biological matrices such as human plasma.[1] This document outlines detailed protocols for the determination of this compound in plasma, primarily focusing on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are favored for their high sensitivity and specificity.
Principle of Methods
The quantification of this compound in plasma typically involves a multi-step process:
-
Sample Preparation: The initial and most critical step is the extraction of this compound from the complex plasma matrix. This is necessary to remove proteins and other interfering substances that could compromise the analytical column and ion source. Common techniques include Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
-
Chromatographic Separation: The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The drug is separated from any remaining matrix components on a reversed-phase analytical column (e.g., C18).
-
Detection and Quantification: Following separation, the analyte is detected by a mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.
The primary methods detailed in these notes are LC-MS/MS and UPLC-MS/MS, which have demonstrated the ability to quantify this compound down to the picogram-per-milliliter level.[2]
Method 1: LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is based on a highly sensitive method capable of picogram-level quantification, making it suitable for clinical pharmacokinetic studies where plasma concentrations can be very low.[2]
Experimental Protocol
1. Materials and Reagents:
-
This compound and this compound-d9 (internal standard) reference standards
-
HPLC-grade methanol and acetonitrile[2]
-
Ethyl acetate[2]
-
Sodium dihydrogen phosphate (NaH2PO4)[2]
-
Ammonium acetate[2]
-
Reagent-grade water (ultrapure)[2]
-
Blank human plasma (K2-EDTA)
2. Preparation of Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound (100.0 µg/ml) and this compound-d9 (100.0 µg/ml) in methanol.[2]
-
Intermediate and Spiking Solutions: Prepare intermediate dilutions from the stock solutions.[2] These are used to spike blank human plasma to create calibration curve standards and quality control (QC) samples.[2]
-
Calibration Standards and QCs: Spike blank plasma to obtain calibration standards over a linear concentration range of 50.0 to 10,000.0 pg/ml.[2] Prepare at least three levels of QC samples (low, medium, high).[2]
-
Internal Standard (IS) Working Solution: Dilute the this compound-d9 stock to a final concentration of 10.0 ng/ml in 50% methanol.[2]
3. Sample Preparation (LLE):
-
Pipette 100 µl of plasma sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Add 50 µl of the IS working solution (10.0 ng/ml this compound-d9) and vortex briefly.[2]
-
Add 100 µl of 5 mM NaH2PO4 solution.[2]
-
Add 3.0 ml of ethyl acetate and vortex for approximately 10 minutes.[2]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[2]
-
Carefully transfer the upper organic supernatant to a clean tube.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.[2]
-
Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial.
4. LC-MS/MS Conditions:
-
LC System: Agilent HPLC or equivalent.
-
Column: Agilent TC-C18, 4.6 x 75 mm, 3.5 µm.[2]
-
Mobile Phase: 5 mM ammonium acetate: acetonitrile (20:80 v/v).[2]
-
Flow Rate: 0.5 ml/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 20 µL.[2]
-
Mass Spectrometer: ABI-SCIEX triple quadrupole mass spectrometer or equivalent.[2]
-
Ionization Mode: Turbo electrospray interface in positive ionization mode (ESI+).[2]
-
MRM Transitions:
Workflow Diagram: LLE-LC-MS/MS
Caption: Workflow for this compound quantification in plasma using LLE and LC-MS/MS.
Method 2: UPLC-MS/MS with Protein Precipitation (PPT)
This protocol offers a faster sample preparation alternative to LLE, making it suitable for higher throughput environments. Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[3][4]
Experimental Protocol
1. Materials and Reagents:
-
This compound and a suitable internal standard (e.g., this compound-d9 or Daclatasvir).
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade formic acid.
-
Reagent-grade water (ultrapure).
-
Blank human plasma (K2-EDTA).
2. Preparation of Solutions:
-
Standard and IS Solutions: Prepare stock, intermediate, and working solutions for this compound and the internal standard as described in Method 1.
-
Precipitating Solution: Prepare a solution of acetonitrile containing the internal standard at a specified concentration.
3. Sample Preparation (PPT):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 300-400 µL of cold acetonitrile containing the internal standard (a 3:1 or 4:1 ratio of solvent to plasma is common).[5]
-
Vortex vigorously for 5 minutes to ensure complete protein precipitation.[5]
-
Centrifuge at high speed (e.g., >14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Transfer the clear supernatant to a clean vial for analysis. Depending on the system's sensitivity to residual matrix components, an evaporation and reconstitution step may be added.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity, Thermo Vanquish, or equivalent.
-
Column: A sub-2 µm particle size C18 column (e.g., Kinetex 1.7 µm EVO C18, 100 Å or Acquity BEH C18, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.25 - 0.5 ml/min.[4]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer and MRM Transitions: As described in Method 1.
Workflow Diagram: PPT-UPLC-MS/MS
Caption: Workflow for this compound quantification in plasma using PPT and UPLC-MS/MS.
Data Summary
The following tables summarize the conditions and performance characteristics of published methods for this compound quantification in plasma.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (LLE-LC-MS/MS)[2] | Method 2 (LLE-LC/MS)[6] |
| Sample Volume | 100 µL | Not specified |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Internal Standard | This compound-d9 | Daclatasvir |
| Column | Agilent TC-C18 (4.6 x 75 mm, 3.5 µm) | Waters Spherisorb phenyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 5 mM Amm. Acetate:ACN (20:80) | Gradient: ACN and 5mM Amm. Formate (pH 3.2) |
| Flow Rate | 0.5 mL/min | 0.8 mL/min |
| Column Temp. | 40°C | 40°C |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 (LLE-LC-MS/MS)[2] | Method 2 (LLE-LC/MS)[6] |
| Linearity Range | 50.0 – 10,000.0 pg/mL | 2 – 100 ng/mL |
| LLOQ | 50.0 pg/mL | 2 ng/mL |
| Intra-day Precision (%RSD) | Not specified (but validated) | < 15% |
| Inter-day Precision (%RSD) | Not specified (but validated) | < 15% |
| Accuracy | Not specified (but validated) | 94.2% to 107.8% |
| Recovery | Not specified (but validated) | Not specified |
References
- 1. ijcrt.org [ijcrt.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. UPLC-MS/MS method for the simultaneous quantification of bictegravir and 13 others antiretroviral drugs plus cobicistat and ritonavir boosters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC/MS method for simultaneous determination of elbasvir and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Grazoprevir for the Study of HCV Protease Function
Introduction
Grazoprevir is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a serine protease essential for the replication of HCV.[3][4] It is responsible for cleaving the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for viral replication.[2][5] By specifically targeting and inhibiting this enzyme, this compound effectively halts viral replication.[3] Its high potency and pan-genotype activity make it an invaluable tool for researchers studying the function of the HCV protease, the mechanisms of drug resistance, and the development of novel antiviral therapies.[6][7]
Application Notes
Studying HCV Polyprotein Processing
This compound serves as a specific inhibitor to probe the role of the NS3/4A protease in the HCV life cycle. By applying this compound to in vitro cleavage assays or cell-based replicon systems, researchers can directly observe the halt in polyprotein processing. This allows for the study of the functional consequences of inhibiting this specific proteolytic step, including the accumulation of unprocessed polyprotein and the subsequent failure of viral replication complex assembly.
Characterization of Protease Variants and Resistance Mechanisms
The emergence of resistance-associated substitutions (RASs) is a significant challenge in antiviral therapy. This compound is a critical reagent for studying these resistance mechanisms. Researchers can introduce specific mutations into the NS3/4A protease, such as those at positions D168, R155, and A156, and then assess the inhibitory activity of this compound against these variants.[4][8] This helps in understanding the structural and functional basis of resistance and in the design of next-generation inhibitors that can overcome these mutations.[7] this compound has shown to be effective against a range of HCV genotype variants, including some that are resistant to other antiviral medications.[1]
Pan-Genotype and Cross-Genotype Activity Studies
HCV is classified into at least six major genotypes, each with varying susceptibility to antiviral agents.[9] this compound exhibits broad activity across multiple genotypes.[6][10] This property allows researchers to use it as a reference compound to compare the enzymatic activity and inhibitor susceptibility of NS3/4A proteases from different HCV genotypes. Such studies are vital for the development of pangenotypic antiviral therapies.
Combination Therapy Research
In clinical practice, this compound is often used in combination with other direct-acting antivirals, such as the NS5A inhibitor elbasvir.[3][11] This combination targets multiple stages of the viral life cycle, reducing the likelihood of resistance development.[3] In a research setting, this compound can be used in conjunction with other inhibitors to study synergistic or additive antiviral effects and to investigate the genetic barrier to resistance of combination therapies.[11][12]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various HCV genotypes and common resistance-associated substitutions.
Table 1: Inhibitory Activity of this compound against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | Parameter | Value (pM) |
| 1a | Enzymatic | IC50 | 7 |
| 1b | Enzymatic | IC50 | 4 |
| 4 | Enzymatic | IC50 | 62 |
| 1a | Replicon | EC50 | 400 |
| 1b | Replicon | EC50 | 200 |
| 2a | Replicon | EC50 | 800 |
| 3a | Replicon | EC50 | 1,900 |
| 4a | Replicon | EC50 | 200 |
Data compiled from DrugBank Online and other sources.[4][6][13]
Table 2: Inhibitory Activity of this compound against HCV Genotype 1a NS3/4A Protease Variants
| NS3 Substitution | Assay Type | Parameter | Fold Change in IC50 vs. Wild-Type |
| Q80K | Enzymatic | IC50 | 1.1 |
| R155K | Enzymatic | IC50 | 2.5 |
| A156T | Enzymatic | IC50 | 120 |
| D168A | Enzymatic | IC50 | 16 |
| D168V | Enzymatic | IC50 | 48 |
Data compiled from scientific literature.[6]
Experimental Protocols
Protocol 1: HCV NS3/4A Protease Inhibition Assay (Biochemical)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based protease substrate (e.g., Ac-DED(EDANS)EE-Abu-ψ-[COO]ASK(DABCYL)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-Octyl-β-D-glucoside
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 50 µL of the diluted this compound or control solution to each well.
-
Add 25 µL of the recombinant NS3/4A protease solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the FRET substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over 30 minutes, taking readings every minute.
-
Calculate the initial reaction rates (RFU/min) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: HCV Replicon Assay (Cell-based)
This protocol measures the antiviral activity of this compound in a cell-based system using HCV replicons.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Protocol 3: Resistance Profiling Assay
This protocol is used to select for and characterize this compound-resistant HCV replicons.
Materials:
-
Huh-7 cells harboring wild-type HCV replicons.
-
Cell Culture Medium with varying concentrations of this compound and G418.
-
6-well cell culture plates.
-
Reagents for RNA extraction and RT-PCR.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
Plate Huh-7 replicon cells in 6-well plates.
-
Culture the cells in the presence of a low concentration of this compound (e.g., 1x EC50).
-
Passage the cells every 3-4 days, gradually increasing the concentration of this compound in the culture medium.
-
After several weeks, colonies of cells resistant to high concentrations of this compound should emerge.
-
Isolate these resistant colonies and expand them.
-
Extract total RNA from the resistant cell populations.
-
Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.
-
Sequence the PCR products to identify mutations in the NS3/4A protease that confer resistance to this compound.
-
The identified mutations can then be reverse-engineered into a wild-type replicon to confirm their role in resistance.
Visualizations
Caption: Mechanism of HCV polyprotein processing and inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. ijcrt.org [ijcrt.org]
Application of Grazoprevir in Viral Resistance Studies: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the resistance of Hepatitis C Virus (HCV) to the direct-acting antiviral agent, Grazoprevir. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy of this compound against various HCV genotypes and resistance-associated substitutions (RASs).
Introduction to this compound and HCV Resistance
This compound is a potent, second-generation, macrocyclic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1] By blocking the activity of NS3/4A, this compound effectively halts viral replication.[1][3] this compound has demonstrated potent activity against multiple HCV genotypes, including 1a, 1b, and 4.[1]
Despite the high efficacy of direct-acting antivirals like this compound, the high mutation rate of HCV can lead to the emergence of RASs that reduce the susceptibility of the virus to treatment.[2][4] For NS3/4A inhibitors, substitutions at amino acid positions 155, 156, and 168 are known to confer resistance.[1] Understanding the impact of these mutations on the efficacy of this compound is crucial for optimizing treatment strategies and developing next-generation inhibitors.
Mechanism of Action of this compound
This compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A protease, an enzyme critical for viral replication. The HCV genome is translated into a single polyprotein that must be cleaved by viral and host proteases into mature structural and non-structural proteins. The NS3/4A protease is responsible for multiple cleavages of this polyprotein. This compound binds to the active site of the NS3/4A protease, inhibiting its function and thereby preventing the maturation of viral proteins necessary for the assembly of new virions.[1][3]
Quantitative Data: this compound Activity Against HCV Genotypes and RASs
The following tables summarize the in vitro activity of this compound against various HCV genotypes and common NS3/4A resistance-associated substitutions. Data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the fold change in resistance compared to wild-type (WT) virus.
Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | EC50/IC50 (nM) | Reference |
| Genotype 1a | Replicon | 0.4 | [5] |
| Genotype 1b | Replicon | 0.2 | [5] |
| Genotype 2a | Replicon | 0.8 | [5] |
| Genotype 3a | Replicon | 2.3 | [5] |
| Genotype 4a | Replicon | 0.7 | [6] |
| Genotype 5a | Replicon | 0.3 | [5] |
| Genotype 6a | Replicon | 0.2 | [5] |
Table 2: In Vitro Activity of this compound Against HCV Genotype 1a NS3 RASs
| NS3 Substitution | EC50/IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type | 0.4 | - | [5] |
| Q80K | 0.5 | 1.25 | [1] |
| R155K | 1.3 | 3.3 | [2] |
| D168A | 54.8 | 137 | [6] |
| D168V | 20.9 | 47 | [6] |
| I170V | 1.04 | 2.6 | [2] |
Note: Fold change is calculated relative to the wild-type EC50/IC50 value presented in the respective study.
Experimental Protocols
This section provides detailed protocols for key experiments used in the study of this compound resistance.
Experimental Workflow for Viral Resistance Studies
The general workflow for assessing viral resistance to this compound involves several key steps, from generating mutant viral constructs to determining their phenotypic susceptibility.
Protocol 1: Site-Directed Mutagenesis of HCV NS3/4A in a Replicon Plasmid
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit and is adapted for introducing specific resistance mutations into an HCV replicon plasmid.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
-
Primers should have a GC content of at least 40% and should terminate in one or more G or C bases.
2. PCR Amplification:
-
Set up the following 50 µL PCR reaction:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template (HCV replicon plasmid)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. DpnI Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA.
4. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).
-
Plate the transformation mixture on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing of the NS3/4A region.
Protocol 2: HCV Replicon Assay for this compound Susceptibility Testing
This protocol describes a luciferase-based HCV replicon assay to determine the EC50 of this compound against wild-type and mutant replicons.
1. Cell Culture:
-
Maintain Huh-7 cells, or a highly permissive subclone, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. In Vitro Transcription and Electroporation:
-
Linearize the HCV replicon plasmid (wild-type or mutant) with a suitable restriction enzyme (e.g., ScaI).
-
Perform in vitro transcription using a T7 RNA polymerase kit to generate replicon RNA.
-
Electroporate 10 µg of replicon RNA into 4 x 10^6 Huh-7 cells.
3. Drug Treatment and Replicon Assay:
-
Plate the electroporated cells in 96-well plates.
-
After 24 hours, add serial dilutions of this compound to the cells. Include a no-drug control and a control for cell viability (e.g., a cytotoxic agent).
-
Incubate the plates for 72 hours at 37°C.
-
Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the luciferase signals to the no-drug control.
-
Plot the percentage of inhibition against the log of this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Determine the fold change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Protocol 3: Genotypic Analysis of HCV NS3/4A Resistance
This protocol outlines the steps for sequencing the HCV NS3/4A region from either cell culture or patient samples to identify RASs.
1. RNA Extraction:
-
Extract total RNA from HCV replicon-containing cells or viral RNA from patient plasma using a suitable commercial kit (e.g., QIAamp Viral RNA Mini Kit).
2. Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step or two-step RT-PCR to amplify the NS3/4A region.
-
Reverse Transcription: Use a gene-specific primer or random hexamers to reverse transcribe the RNA into cDNA.
-
PCR Amplification: Use primers flanking the NS3 protease domain. A nested PCR approach may be necessary for samples with low viral loads.
-
First Round PCR:
-
2.5 µL of 10x PCR buffer
-
0.5 µL of dNTP mix (10 mM each)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
5 µL of cDNA
-
ddH2O to 25 µL
-
0.25 µL of Taq polymerase
-
-
Second Round (Nested) PCR: Use 1 µL of the first-round PCR product as a template with internal primers.
-
-
Verify the PCR product by agarose gel electrophoresis.
3. Sequencing:
-
Sanger Sequencing: Purify the PCR product and send for bidirectional Sanger sequencing using the amplification primers.
-
Next-Generation Sequencing (NGS): Prepare a library from the purified PCR product according to the specific NGS platform's protocol. This allows for the detection of low-frequency variants.
4. Sequence Analysis:
-
Assemble and align the sequences to a reference HCV sequence of the appropriate genotype.
-
Identify amino acid substitutions at positions known to be associated with this compound resistance (e.g., 155, 156, 168).
-
For NGS data, determine the frequency of each substitution within the viral population. A cutoff of 15% is often used for clinical relevance, though lower frequencies can be detected.[7]
Conclusion
The study of resistance to this compound is essential for its effective clinical use. The protocols and data presented here provide a framework for researchers to investigate the mechanisms of resistance and to evaluate the activity of this compound against emerging viral variants. By employing these standardized methods, the scientific community can contribute to a deeper understanding of HCV resistance and aid in the development of more robust antiviral therapies.
References
- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dnaconda.riken.jp [dnaconda.riken.jp]
- 4. Next-generation sequencing analysis of hepatitis C virus resistance–associated substitutions in direct-acting antiviral failure in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Application Note: A Comprehensive LC-MS/MS Method for the Quantification of Grazoprevir and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the anti-hepatitis C virus (HCV) agent Grazoprevir in human plasma. Furthermore, it addresses the analysis of its metabolites, providing a framework for their identification and future quantitative analysis. The method utilizes a simple sample preparation procedure followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical trial monitoring of this compound.
Introduction
This compound is a potent, second-generation inhibitor of the HCV NS3/4A protease, a key enzyme in the viral replication cycle.[1] It is a core component of approved combination therapies for chronic HCV infection. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a ready-to-implement protocol for the analysis of this compound and guidance on addressing its metabolic products.
Experimental
Sample Preparation
A straightforward protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions for this compound and a Known Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 767.3 | 553.2 | 35 |
| This compound Metabolite (M-10) | 664.4 | To be determined | To be determined |
Note: The product ion and collision energy for the M-10 metabolite need to be determined empirically by direct infusion of a standard or from high-resolution mass spectrometry data of in vitro or in vivo metabolism samples.
This compound Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through oxidative pathways.[2][3] While circulating levels of metabolites in human plasma are reported to be very low or undetectable, several metabolites have been identified in preclinical studies and across various biological matrices.[4] One identified metabolite is designated as M-10, with a molecular formula of C35H45N5O8 and a monoisotopic mass of 663.76 g/mol . The biotransformation from this compound to M-10 involves the loss of a C3H5O fragment, suggesting a modification of the cyclopropylsulfonylcarbamoyl-vinylcyclopropyl moiety.
Signaling Pathway Diagram
Caption: CYP3A4-mediated metabolism of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical method described.
Caption: LC-MS/MS analytical workflow.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for this compound.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 5: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| This compound | LQC | 5 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | |
| HQC | 800 | < 15 | 85 - 115 |
Table 6: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| This compound | 5 | > 85 |
| 800 | > 85 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a variety of research and clinical applications. While the in-vivo concentrations of this compound metabolites in human plasma are low, this document provides a starting point for their identification and future quantification, which is essential for a complete understanding of the drug's disposition. The provided workflows and protocols can be readily adapted by researchers to facilitate their studies on this compound.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Grazoprevir in aqueous buffers
Technical Support Center: Grazoprevir
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a lipophilic molecule with very low solubility in aqueous solutions.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by high permeability and low solubility.[2] However, it is soluble in several organic solvents.[3][4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water | 0.0108 mg/mL (Predicted) | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [3][4] |
| Ethanol | ~15 mg/mL | [3][4][5] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL |[3][4] |
Q2: Why is my this compound precipitating out of my aqueous buffer?
Precipitation is a common issue due to this compound's low intrinsic aqueous solubility. Several factors can cause this:
-
High Final Concentration: The desired concentration in your aqueous buffer likely exceeds its solubility limit.
-
Improper Dissolution Technique: The compound must be fully dissolved in an organic solvent before dilution into an aqueous buffer. Adding the solid directly to a buffer will result in poor dissolution.
-
Buffer Composition and pH: The pH of the buffer can influence solubility. This compound's solubility is predicted to be highest under acidic or basic conditions.[2]
-
Solution Instability: Aqueous solutions of this compound are not stable for long periods. It is recommended to use them on the same day they are prepared.[3]
Q3: What is the recommended method for preparing an aqueous solution of this compound?
The most reliable method involves creating a concentrated stock solution in an organic solvent, followed by dilution in the aqueous buffer of choice. The following protocol is recommended for achieving a working solution.
Caption: Recommended workflow for solubilizing this compound.
Experimental Protocol: Preparation of 0.2 mg/mL this compound in PBS
-
Prepare Stock Solution: First, dissolve this compound in 100% dimethylformamide (DMF) to create a concentrated stock solution. For example, dissolve 1 mg of this compound in 1 mL of DMF. Ensure the solid is completely dissolved by vortexing. Gentle warming or sonication may be required.
-
Dilution: Prepare the final aqueous solution by slowly adding the DMF stock solution to your phosphate-buffered saline (PBS, pH 7.2). To achieve the documented solubility of 0.2 mg/mL, add 1 part of the DMF stock to 4 parts of PBS.[3] For example, add 200 µL of the 1 mg/mL DMF stock to 800 µL of PBS.
-
Mixing: It is critical to add the stock solution to the buffer dropwise while vigorously vortexing the buffer. This rapid mixing helps prevent immediate precipitation.
-
Final Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day, as the compound is prone to precipitation over time.[3]
Q4: Can I use solvents other than DMF to prepare my stock solution?
Yes, DMSO and ethanol are common alternatives for creating the initial stock solution.[3][4][5]
-
DMSO: Offers high solubility (~25 mg/mL).
-
Ethanol: Has a lower solubilizing capacity (~15 mg/mL) but may be more suitable for certain cell-based assays where DMF or DMSO could be toxic.
Always prepare a highly concentrated stock in the organic solvent and then dilute it so the final concentration of the organic solvent in your experiment is as low as possible (typically <0.5%) to avoid off-target effects.
Q5: How does pH affect this compound's solubility?
While extensive public data is not available, this compound's chemical structure and its classification suggest that pH can influence its solubility.[2] It contains both weakly acidic and basic functional groups.[1] If you encounter solubility issues in a neutral buffer like PBS (pH 7.2), you could empirically test buffers with more acidic or basic pH values, depending on what your experimental system can tolerate.
Q6: How should I store this compound solutions?
Storage recommendations differ for stock and working solutions:
-
Solid Compound: Store as a crystalline solid at -20°C for long-term stability (≥4 years).[3]
-
Organic Stock Solutions (DMF, DMSO): Once dissolved in a pure organic solvent, store at -20°C. These solutions are generally stable for several months. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.
-
Aqueous Working Solutions: These solutions are unstable and prone to precipitation. They should be prepared fresh for each experiment and are not recommended for storage beyond one day. [3]
Troubleshooting Guide
Table 2: Common Solubility Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate forms immediately upon dilution into aqueous buffer. | 1. Final concentration is too high.2. Insufficient mixing during dilution.3. The ratio of organic co-solvent is too low. | 1. Lower the final concentration of this compound.2. Add the organic stock dropwise into the buffer while vortexing vigorously.3. Increase the percentage of the organic co-solvent (e.g., from 10% to 20%), but check for compatibility with your assay. |
| The final solution appears hazy or cloudy. | Micro-precipitation has occurred, indicating the solution is supersaturated and unstable. | 1. Prepare a more dilute solution.2. Consider filtering the solution through a 0.22 µm syringe filter, but be aware this may lower the effective concentration.3. Try a different co-solvent system (e.g., using a small amount of Tween-80 or PEG-400).[6] |
| Precipitate forms in the solution after a few hours at room temperature or 37°C. | The aqueous solution is thermodynamically unstable. | This is expected behavior. Prepare the solution immediately before use for every experiment.[3] |
| Inconsistent or poor results in biological assays. | The actual concentration of soluble this compound is lower than expected due to precipitation. | 1. Visually inspect all solutions for precipitation before adding them to your assay.2. Re-evaluate your solubilization protocol to ensure complete dissolution.3. Prepare a fresh dilution from your organic stock for each replicate or experiment. |
Mechanism of Action
This compound is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV). Its mechanism relies on the specific inhibition of the NS3/4A protease, an enzyme critical for the viral lifecycle.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
By blocking the NS3/4A protease, this compound prevents the cleavage of the viral polyprotein into mature, functional proteins.[3][7] This halt in the viral protein processing cascade effectively stops viral replication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic similarity demonstrated after crushing of the elbasvir/grazoprevir fixed-dose combination tablet for HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and mitigating Grazoprevir off-target effects in vitro
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Grazoprevir in vitro. The following resources address common issues encountered during experiments and offer detailed protocols and data interpretation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell line at concentrations of this compound that should be selective for HCV NS3/4A protease. How can we determine if this is an off-target effect?
A1: Unexpected cytotoxicity is a common indicator of potential off-target activity. The first step is to systematically differentiate between on-target-related effects (unlikely in non-HCV replicon systems), general cellular toxicity, and specific off-target interactions.
Troubleshooting Workflow:
-
Confirm On-Target Potency: First, establish the baseline potency of this compound against its intended target, the HCV NS3/4A protease. This provides a therapeutic window reference.[1][2]
-
Precise Dose-Response Analysis: Perform a detailed dose-response curve in your specific cell line to determine the concentration at which 50% of cell viability is lost (CC50). Use a sensitive cell viability assay like MTT or MTS.[3][4]
-
Compare Potency and Toxicity: Compare the determined CC50 value with the known on-target IC50/EC50 values. A small window between the effective concentration and the cytotoxic concentration suggests potential off-target effects.
-
Initiate Off-Target Screening: If a significant discrepancy exists, proceed with broad-panel screening to identify potential unintended molecular targets.[5][6]
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: Our results show modulation of a signaling pathway not directly related to HCV replication. What is the best approach to identify the specific off-target protein (e.g., a kinase)?
A2: Modulating a non-target signaling pathway is a strong indicator of an off-target interaction. Kinase inhibitor profiling is a highly effective method for identifying unintended targets, as many small molecules exhibit cross-reactivity with kinases due to conserved ATP-binding sites.[7][8]
Recommended Approach:
-
Kinase Selectivity Profiling: Submit this compound for screening against a broad panel of kinases.[9] These services test the compound's ability to inhibit a wide range of human kinases, providing a "hit list" of potential off-targets.
-
Validate Hits: Once potential off-target kinases are identified, validate these interactions in your cellular system. This can be done using methods like Western blotting to check the phosphorylation status of the kinase's known downstream substrates.
-
Reporter Gene Assay: If the off-target is believed to be a receptor or part of a specific transcription pathway, a reporter gene assay can confirm the functional consequence of the interaction.[10][11]
Caption: Off-target kinase inhibition by this compound.
Quantitative Data Summary
For context, it is crucial to understand the potent on-target activity of this compound. Off-target effects should be considered in light of these therapeutic concentrations.
Table 1: On-Target Potency of this compound Against HCV Genotypes
| HCV Genotype/Replicon | Assay Type | Potency (IC50 or EC50) | Reference |
|---|---|---|---|
| Genotype 1a | Enzyme Assay | 7 pM | [1][12] |
| Genotype 1b | Enzyme Assay | 4 pM | [1][12] |
| Genotype 4 | Enzyme Assay | 62 pM | [1][12] |
| Genotype 1a (H77) | Replicon Assay | 0.4 nM | [13] |
| Genotype 1b (Con1) | Replicon Assay | 0.2 nM | [13] |
| Genotype 2a (JFH-1) | Replicon Assay | 1.1 nM | [13] |
| Genotype 3a (S52) | Replicon Assay | 9.3 nM |[13] |
Table 2: Example Off-Target Kinase Profiling Data (Hypothetical) This table is a hypothetical example to illustrate how data from a kinase screen might be presented. Actual results would need to be determined experimentally.
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) |
|---|---|---|
| ABL1 | 85% | 150 |
| SRC | 62% | 850 |
| LCK | 45% | > 1000 |
| EGFR | 5% | > 10000 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[4] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]
-
Culture medium
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing a compound's inhibitory activity against a panel of kinases, often performed using radiometric or luminescence-based methods.[9][16]
General Workflow:
-
Assay Setup: In a multi-well plate (e.g., 384-well), a purified active kinase is incubated with a specific substrate and ATP.[7]
-
Compound Addition: The test compound (this compound) is added at one or more concentrations. A vehicle control (DMSO) is used to measure 100% kinase activity.
-
Kinase Reaction: The reaction is initiated by the addition of radioisotope-labeled ATP (e.g., ³³P-ATP) or cold ATP, depending on the detection method.[8][17] The plate is incubated to allow for substrate phosphorylation.
-
Detection:
-
Radiometric (HotSpot™ Assay): The reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate. Unreacted ATP is washed away, and the radioactivity on the filter is measured.[17]
-
Luminescence (ADP-Glo™ Assay): A reagent is added that converts the ADP generated from the kinase reaction into a luminescent signal. The amount of light produced is proportional to kinase activity.[16]
-
-
Data Analysis: The activity in the presence of the compound is compared to the vehicle control to calculate the percent inhibition. IC50 values are determined from dose-response curves.
Protocol 3: Luciferase Reporter Gene Assay
This assay is used to measure the activation or inhibition of a specific signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a pathway-responsive promoter.[11][18]
Materials:
-
Host cell line transfected with a reporter construct (e.g., a promoter for a transcription factor of interest driving firefly luciferase expression).
-
Test compound (this compound).
-
Luciferase assay reagent (containing luciferin substrate and cell lysis buffer).
-
Opaque-walled 96-well plates.
Procedure:
-
Cell Seeding: Plate the reporter cell line in an opaque-walled 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls for pathway activation/inhibition.
-
Incubation: Incubate for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 6-24 hours).
-
Cell Lysis and Substrate Addition: Remove the medium. Add the luciferase assay reagent to each well, which lyses the cells and provides the luciferin substrate.[19]
-
Luminescence Measurement: Incubate for a few minutes at room temperature to stabilize the signal. Measure the luminescence using a luminometer.[19]
-
Data Normalization (Optional but Recommended): To control for variations in cell number or transfection efficiency, a dual-luciferase system can be used, where a second reporter (e.g., Renilla luciferase) is driven by a constitutive promoter.[20] The firefly luminescence is then normalized to the Renilla luminescence.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [france.promega.com]
- 10. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 11. opentrons.com [opentrons.com]
- 12. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Grazoprevir in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of Grazoprevir during long-term experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Long-term | -20°C | Up to 3 years |
| Short-term | 4°C | Up to 2 years |
2. How should I prepare and store stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. To minimize degradation, it is crucial to use anhydrous, high-purity DMSO.
-
Preparation: Allow the solid this compound and DMSO to equilibrate to room temperature before preparing the solution to avoid condensation.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
3. What is the stability of this compound in aqueous cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, is a critical consideration for long-term experiments. While specific data on its long-term stability in various media is limited, small molecules can be susceptible to hydrolysis and interactions with media components. It is advisable to prepare fresh working solutions in media for each experiment or, for continuous exposure experiments, to replace the media with freshly prepared drug-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
4. What are the known degradation pathways for this compound?
Forced degradation studies indicate that this compound is susceptible to degradation under several stress conditions:
-
Hydrolysis: Degradation occurs in both acidic and alkaline conditions.
-
Oxidation: this compound is susceptible to oxidative degradation.
-
Photolysis: Exposure to light can lead to degradation.
While these pathways are known, the specific chemical structures of the resulting degradation products have not been extensively characterized in publicly available literature. This compound is partially eliminated through oxidative metabolism mediated by the CYP3A enzyme.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Loss of this compound Activity in a Long-Term Cell Culture Experiment
-
Question: I am conducting a multi-week cell culture experiment with this compound, and I observe a diminishing effect of the drug over time. What could be the cause?
-
Answer: A gradual loss of activity in long-term cell culture can be attributed to several factors related to the stability of this compound in the culture medium.
-
Potential Causes:
-
Degradation in Aqueous Media: this compound may be degrading in the cell culture medium over time due to hydrolysis or reaction with media components.
-
Adsorption to Plastics: The compound may adsorb to the surface of the cell culture plates or flasks, reducing its effective concentration in the medium.
-
Metabolism by Cells: The cells in your culture may be metabolizing this compound, leading to a decrease in its concentration.
-
-
Troubleshooting Steps:
-
Frequent Media Changes: Replace the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Analytical Verification: If possible, quantify the concentration of this compound in your cell culture supernatant at different time points using a validated analytical method like RP-HPLC to assess its stability under your specific experimental conditions.
-
Use of Low-Binding Plastics: Consider using low-protein-binding cell culture plates and tubes to minimize adsorption.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control and a positive control with a known stable compound, to differentiate between drug instability and other experimental variables.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of this compound Samples
-
Question: I am analyzing my this compound samples using RP-HPLC and see extra peaks that are not present in my standard. What are these peaks?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of this compound degradation or the presence of impurities.
-
Potential Causes:
-
Forced Degradation: Your sample may have been exposed to conditions that promote degradation, such as extreme pH, oxidizing agents, or light.
-
Contamination: The sample may be contaminated with other compounds.
-
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that your samples have been handled and stored according to the recommended guidelines, protected from light, extreme temperatures, and strong acids, bases, or oxidizing agents.
-
System Suitability: Verify the performance of your HPLC system by running a system suitability test with a fresh, high-purity this compound standard.
-
Blank Injections: Inject a blank solvent to rule out contamination from the solvent or the HPLC system itself.
-
Forced Degradation Study (Controlled): To tentatively identify if the unknown peaks are degradation products, you can perform a controlled forced degradation study on a pure this compound standard under acidic, basic, oxidative, and photolytic conditions. Comparing the chromatograms from these stressed samples to your experimental sample may help in identifying the nature of the unknown peaks.
-
-
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Incubation | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Room temperature or slightly elevated (e.g., 40-60°C) for several hours | Degradation |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for several hours | Degradation |
| Oxidation | 3-30% H₂O₂ | Room temperature for several hours | Degradation |
| Thermal Degradation | 60-80°C (in solid state or solution) | Several hours to days | Potential for degradation |
| Photolytic Degradation | Exposure to UV or fluorescent light | Several hours | Degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into single-use, light-protective tubes and store at -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to reach the final desired concentration. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the working solution immediately after preparation.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is a general protocol based on published methods. The specific conditions may need to be optimized for your instrument and specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has absorbance maxima around 253 nm, 340 nm, and 372 nm. A wavelength of 253 nm is often used for good sensitivity.[3]
-
Procedure:
-
Prepare your samples (e.g., this compound in solution) and a standard of known concentration.
-
Inject the samples and the standard onto the HPLC system.
-
Monitor the retention time and peak area of this compound.
-
The appearance of new peaks or a decrease in the peak area of this compound over time indicates instability.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in HPLC analysis.
References
Overcoming analytical challenges in Grazoprevir quantification
Welcome to the technical support center for Grazoprevir quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound using chromatographic methods.
Issue 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Question: My this compound peak is exhibiting significant tailing in my reverse-phase HPLC analysis. What are the potential causes and solutions?
Answer:
Peak tailing for basic compounds like this compound is a common issue in RP-HPLC, often stemming from secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot this problem:
-
Mobile Phase pH: this compound has basic functional groups. If the mobile phase pH is not adequately controlled, these groups can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound's basic functional groups. This ensures consistent protonation and minimizes secondary interactions. Incorporating a buffer with adequate capacity (e.g., 10-25 mM phosphate or acetate buffer) is crucial.
-
-
Column Choice: The type of C18 column can significantly impact peak shape.
-
Solution: Employ an end-capped C18 column or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity and reduced silanol interactions.
-
-
Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
-
Issue 2: Low Recovery of this compound from Biological Matrices (e.g., Plasma)
Question: I am experiencing low and inconsistent recovery of this compound from plasma samples during solid-phase extraction (SPE). How can I improve my recovery?
Answer:
Low recovery in SPE can be attributed to several factors in the extraction process. Consider the following optimization steps:
-
Sorbent Selection: The choice of SPE sorbent is critical for efficient extraction.
-
Solution: For this compound, a mixed-mode cation exchange sorbent could be effective, utilizing both reversed-phase and ion-exchange retention mechanisms. Alternatively, a well-chosen polymeric reversed-phase sorbent can provide good retention.
-
-
Sample pH Adjustment: The pH of the sample load solution dictates the ionization state of this compound and its interaction with the sorbent.
-
Solution: Adjust the pH of the plasma sample to ensure this compound is in a charged state for ion-exchange retention or a neutral state for optimal reversed-phase retention.
-
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Solution: Increase the organic content of your elution solvent or add a small percentage of a modifier (e.g., a volatile acid or base like formic acid or ammonia, depending on the sorbent and the analyte's charge state) to disrupt the interactions and facilitate elution.
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
Question: I am observing significant ion suppression for this compound when analyzing plasma samples with LC-MS/MS. What steps can I take to mitigate this?
Answer:
Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. They occur when co-eluting endogenous components from the matrix interfere with the ionization of the analyte in the mass spectrometer source.
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components, especially phospholipids.
-
Solution: Optimize the gradient elution profile to increase the separation of this compound from the early-eluting, polar matrix components. A longer column or a column with a different selectivity can also improve resolution.
-
-
Sample Preparation: The sample cleanup method is crucial for minimizing matrix effects.
-
Solution: If using protein precipitation, consider switching to a more selective technique like SPE or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.[1]
-
-
Internal Standard: The use of an appropriate internal standard (IS) is essential to compensate for matrix effects.
-
Solution: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chromatographic and ionization behavior, thus compensating for any matrix-induced variations. If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for RP-HPLC analysis of this compound?
A1: A good starting point for the simultaneous determination of Elbasvir and this compound is a mobile phase consisting of a mixture of acetonitrile and methanol (50:50, v/v).[2][3] For analysis of this compound alone or with other co-formulated drugs, a gradient elution with acetonitrile and a buffered aqueous phase (e.g., ammonium formate or formic acid) is commonly used, particularly for LC-MS/MS applications.
Q2: How can I ensure the stability of this compound in my analytical samples?
A2: this compound is susceptible to degradation under certain stress conditions, including acidic, basic, and oxidative environments. To ensure sample stability:
-
Store stock solutions and processed samples at low temperatures (e.g., 2-8 °C or frozen) and protect them from light.
-
Use amber vials for sample storage and analysis.
-
Forced degradation studies have identified several degradation products, so it is important to use a stability-indicating method that can separate these from the parent drug.[3]
Q3: What are the typical validation parameters I should assess for a this compound quantification method?
A3: According to ICH guidelines, a validated analytical method for this compound should demonstrate acceptable performance for the following parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical validation parameters reported for the quantification of this compound by RP-HPLC and LC-MS/MS.
Table 1: RP-HPLC Method Validation Parameters for this compound in Pharmaceutical Formulations
| Parameter | Reported Value | Reference |
| Linearity Range | 6-14 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 98-102% | [4] |
| Precision (%RSD) | < 2% | [4] |
| LOD | 0.53 µg/mL | |
| LOQ | 1.633 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | 2-100 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Precision (%RSD) | < 15% | [1] |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL | [1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Quantification of Elbasvir and this compound in Tablets
This protocol is adapted from a validated method for the analysis of a combined pharmaceutical dosage form.[2][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: BDS Hypersil C18 column (250 x 4.6 mm, 5 µm particle size).[2][3]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation:
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add methanol to about half the volume of the flask and sonicate to dissolve.
-
Make up to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.[2]
-
Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is based on a validated bioanalytical method.[1]
-
Chromatographic System: LC-MS/MS system with a tandem mass spectrometer.
-
Column: Waters Spherisorb phenyl column (150mm × 4.6mm ID, 5μm particle size).[1]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be developed to ensure adequate separation.
-
Flow Rate: 0.8 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.
-
Sample Preparation (Plasma):
-
To a 1.5 mL microcentrifuge tube, add a small volume of plasma (e.g., 100 µL).
-
Add the internal standard solution.
-
Perform liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of elbasvir and this compound in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing protein binding effects in Grazoprevir assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the effects of protein binding in Grazoprevir assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a direct-acting antiviral (DAA) medication used to treat chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a second-generation inhibitor of the HCV NS3/4A protease.[1][3] This protease is a crucial enzyme for the virus to cleave its polyprotein into functional viral proteins necessary for replication.[4] By blocking this enzyme, this compound effectively halts viral replication.[4]
Q2: Why is protein binding a concern in this compound assays?
This compound is highly bound to plasma proteins, with over 98.8% of the drug being bound in human plasma.[1][2][5] The primary binding proteins are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[1][2] In in vitro assays, the presence of these proteins, often from the addition of serum to cell cultures, can sequester this compound, reducing its free concentration and thus its apparent potency (e.g., higher IC50 or EC50 values). This can lead to an underestimation of the drug's true antiviral activity.
Q3: What are the common types of assays used to evaluate this compound's potency?
Common assays include:
-
HCV Replicon Assays: These cell-based assays are widely used to determine the inhibitory activity of antiviral compounds against HCV replication.[6][7] They utilize cell lines that contain a self-replicating HCV RNA (a replicon), often with a reporter gene like luciferase for easy quantification of viral replication.[6][8]
-
Enzymatic Assays: These are biochemical assays that directly measure the inhibitory effect of this compound on the purified HCV NS3/4A protease enzyme.[8][9]
-
Antiviral Assays by Cytopathic Effect (CPE): This method assesses the ability of a compound to protect cells from the virus-induced damage or death (cytopathic effect).[10]
Troubleshooting Guide: Protein Binding Effects
Problem: Observed decrease in this compound potency (higher IC50/EC50) in cell-based assays.
This is a common issue when assays are performed in the presence of serum. The high protein binding of this compound to albumin and AAG in the serum reduces the free drug concentration available to inhibit the HCV NS3/4A protease.
Troubleshooting Steps & Solutions
| Observation | Potential Cause | Recommended Action |
| Significant IC50 shift (>1.5-fold) compared to serum-free conditions. [11] | High concentration of serum (e.g., fetal bovine serum) in the cell culture medium. | 1. Reduce Serum Concentration: If possible for the cell line, lower the percentage of serum in the assay medium. Note that this may affect cell health and viral replication. 2. Use Serum-Free Medium: If the cell line can be adapted, perform the assay in a serum-free or low-protein medium. 3. Quantify Free Concentration: Determine the unbound fraction of this compound in your specific assay conditions using methods like equilibrium dialysis or ultrafiltration to correlate the observed IC50 with the free drug concentration. |
| Variable results between experimental batches. | Inconsistent lots of serum with varying protein concentrations. | 1. Standardize Serum Lots: Use a single, pre-screened lot of serum for a set of experiments to ensure consistency. 2. Measure Protein Content: Quantify the albumin and AAG concentrations in different serum lots to understand potential variability. |
| Potency appears lower than expected based on enzymatic assay data. | The enzymatic assay is a protein-free system, while the cell-based assay contains serum proteins. | This is an expected outcome. Report both the apparent potency in the presence of a specified serum concentration and, if possible, the corrected potency based on the free fraction of this compound. |
| Reduced intracellular concentration of the drug. | High levels of AAG in the assay medium can decrease the intracellular accumulation of protease inhibitors.[12] | Consider using a medium with a defined and lower concentration of AAG, or quantify the AAG concentration in your serum to better interpret the results. |
Experimental Protocols
Protocol 1: HCV Replicon Assay
This protocol is a generalized procedure for determining the anti-HCV activity of this compound in a replicon cell line.
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤0.5%).
-
Dosing: Add the diluted this compound to the plated cells. Include appropriate controls: no-drug (vehicle) control and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Replication:
-
For luciferase reporter replicons, lyse the cells and measure luciferase activity using a luminometer.
-
For non-reporter replicons, extract total RNA and perform quantitative RT-PCR (qRT-PCR) to measure HCV RNA levels.[13]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits HCV replication by 50%, by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Equilibrium Dialysis for Protein Binding Determination
This method is used to determine the fraction of this compound that is unbound to plasma proteins.
-
Apparatus Setup: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Sample Preparation:
-
In the donor chamber, add human plasma (or a solution of purified albumin and/or AAG) spiked with a known concentration of this compound.
-
In the receiver chamber, add a protein-free buffer (e.g., phosphate-buffered saline, PBS).
-
-
Equilibration: Incubate the sealed dialysis unit at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).
-
Sampling: After incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of this compound in both chambers using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating protein binding effects.
Caption: Equilibrium of free and bound this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 5. Elbasvir/grazoprevir (Zepatier) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of alpha1-acid glycoprotein on the intracellular accumulation of the HIV protease inhibitors saquinavir, ritonavir and indinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molecular.abbott [molecular.abbott]
Validation & Comparative
Grazoprevir vs. First-Generation Protease Inhibitors: A Comparative Analysis of Cross-Resistance in HCV
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Among these, NS3/4A protease inhibitors (PIs) are a cornerstone of many therapeutic regimens. This guide provides a detailed comparison of Grazoprevir, a second-generation PI, with first-generation PIs such as Boceprevir and Telaprevir, focusing on their cross-resistance profiles. The information presented is supported by experimental data to aid researchers in understanding the nuances of resistance development and the advantages of newer-generation compounds.
Data Presentation: In Vitro Susceptibility of HCV NS3/4A Mutants
The following tables summarize the in vitro activity of this compound compared to the first-generation PIs, Boceprevir and Telaprevir, against wild-type and various resistance-associated substitutions (RASs) in the HCV NS3/4A protease. The data is presented as 50% effective concentration (EC50) values and the fold change in EC50 relative to the wild-type virus.
Table 1: Comparative Activity of this compound and Boceprevir against HCV Genotype 1a NS3/4A Mutant Replicons [1]
| NS3/4A Mutant | This compound EC50 (nM) | This compound Fold Shift | Boceprevir EC50 (nM) | Boceprevir Fold Shift |
| Wild-Type | 0.4 | 1.0 | 130 | 1.0 |
| V36M | 0.3 | 0.8 | 390 | 3.0 |
| T54S | 0.4 | 1.0 | 520 | 4.0 |
| V55I | 0.4 | 1.0 | 260 | 2.0 |
| Q80K | 0.4 | 1.0 | 130 | 1.0 |
| R155K | 0.8 | 2.0 | >1000 | >7.7 |
| A156G | 1.7 | 4.3 | >1000 | >7.7 |
| D168N | 1.1 | 2.8 | 130 | 1.0 |
| I170T | 0.8 | 2.0 | 260 | 2.0 |
Table 2: Activity of this compound against Additional Clinically Relevant HCV NS3/4A Mutants [2][3]
| NS3/4A Mutant | Genotype | This compound EC50 (nM) | This compound Fold Shift |
| Y56H | 1a | 5.6 | 14 |
| D168A | 4a | 95.9 | 137 |
| D168V | 4a | 32.9 | 47 |
| I170V | 1a | - | 2.6 |
| A156T | - | - | >120-fold increase in IC50 for Boceprevir |
Experimental Protocols
The data presented in the tables above were generated using in vitro HCV replicon assays. The general methodology for these assays is outlined below.
HCV Replicon Assay for Protease Inhibitor Susceptibility
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are permissive for HCV replication are used.
-
Replicons: These are engineered HCV genomes that can replicate autonomously within the host cells. They typically contain a reporter gene (e.g., luciferase) for easy quantification of replication and a selectable marker (e.g., neomycin phosphotransferase) for establishing stable cell lines. Site-directed mutagenesis is used to introduce specific resistance-associated substitutions into the NS3/4A protease region of the replicon constructs.
2. Generation of Stable Replicon Cell Lines:
-
Huh-7 cells are electroporated with in vitro transcribed replicon RNA.
-
The cells are then cultured in the presence of a selection agent (e.g., G418) to select for cells that have successfully incorporated and are replicating the replicon RNA.
3. Antiviral Susceptibility Assay:
-
Stable replicon-containing cells are seeded into 96-well plates.
-
The cells are then treated with serial dilutions of the protease inhibitors (e.g., this compound, Boceprevir, Telaprevir).
-
After a specified incubation period (typically 48-72 hours), the level of HCV replication is assessed.
4. Data Analysis:
-
Quantification of Replication: If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer. Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using real-time RT-PCR.
-
EC50 Calculation: The concentration of the inhibitor that reduces HCV replication by 50% (EC50) is calculated by plotting the percentage of replication inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Fold Shift Calculation: The fold shift in resistance is determined by dividing the EC50 value for a mutant replicon by the EC50 value for the wild-type replicon.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of NS3/4A protease inhibitors and the development of cross-resistance.
Caption: HCV Replication and Protease Inhibitor Mechanism of Action.
Caption: Cross-Resistance Mechanism in NS3/4A Protease Inhibitors.
References
- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Grazoprevir and Simeprevir for Hepatitis C Virus
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two key Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Grazoprevir and Simeprevir. This analysis is based on available experimental data to objectively assess their performance and characteristics.
Both this compound and Simeprevir are potent direct-acting antiviral agents that target the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] While both drugs share a common mechanism of action, their in vitro profiles exhibit notable differences in terms of potency against various HCV genotypes and resistance-associated substitutions (RASs).
Mechanism of Action
This compound and Simeprevir are competitive, reversible inhibitors of the HCV NS3/4A serine protease.[2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[2][4] By blocking this cleavage, this compound and Simeprevir prevent the formation of the viral replication complex, thereby halting viral propagation.
Antiviral Activity
The in vitro antiviral activity of this compound and Simeprevir is typically evaluated using replicon assays, which measure the ability of the drugs to inhibit HCV RNA replication in cultured liver cells. The potency is expressed as the half-maximal effective concentration (EC50) or the 50% inhibitory concentration (IC50).
| Drug | HCV Genotype | EC50 / IC50 (nM) | Reference |
| This compound | 1a | 0.4 | [5] |
| 1b | 0.2 | [5] | |
| 2a | 0.5 | [5] | |
| 3a | 1.9 | [5] | |
| 4a | 0.2 | [6] | |
| 5a | 0.2 | [5] | |
| 6a | 0.3 | [5] | |
| Simeprevir | 1a | 8 - 28 | [7] |
| 1b | 8 - 28 | [7] | |
| 2 | <13 | [3] | |
| 3 | 37 | [3] | |
| 4 | <13 | [3] | |
| 5 | <13 | [3] | |
| 6 | <13 | [3] |
Table 1. In vitro antiviral activity of this compound and Simeprevir against different HCV genotypes.
This compound generally demonstrates potent activity across all major HCV genotypes with low nanomolar to sub-nanomolar EC50 values.[5] Simeprevir also exhibits potent inhibition of most genotypes, although its activity against genotype 3 is reduced.[3][7]
Resistance Profile
Resistance to NS3/4A protease inhibitors is conferred by specific amino acid substitutions in the NS3 protease domain. The in vitro resistance profiles of this compound and Simeprevir have been characterized by assessing their activity against replicons containing known RASs.
| RAS Position | Amino Acid Substitution | Fold Change in EC50 (this compound) | Fold Change in EC50 (Simeprevir) | Reference |
| NS3 | Q80K (GT1a) | 1 | 11 | [8][9] |
| R155K (GT1a) | 2 | >100 | [10][11] | |
| A156T/V (GT1a/b) | >1000 | >100 | [10] | |
| D168A/V (GT1a/b) | >100 | >700 | [7][10] |
Table 2. In vitro activity of this compound and Simeprevir against common NS3 resistance-associated substitutions. Fold change is relative to the wild-type replicon.
A key difference in their resistance profiles lies in their activity against the Q80K polymorphism, which is a naturally occurring RAS in HCV genotype 1a. This compound's activity is not significantly affected by Q80K, whereas Simeprevir's potency is reduced.[8][9] Both drugs show reduced activity against substitutions at positions R155, A156, and D168.[7][10][11]
Experimental Protocols
The in vitro data presented in this guide are primarily derived from two key experimental assays: HCV replicon assays and NS3/4A protease enzymatic assays.
HCV Replicon Assay
This cell-based assay is the standard method for evaluating the antiviral activity of HCV inhibitors.
HCV replicon cells, typically derived from the human hepatoma cell line Huh-7, contain a subgenomic or full-length HCV RNA that replicates autonomously. These cells are treated with varying concentrations of the antiviral compounds. After a defined incubation period, the level of HCV RNA is quantified, usually by real-time reverse transcription-polymerase chain reaction (RT-qPCR). The EC50 value is then calculated as the drug concentration that reduces HCV RNA levels by 50% compared to untreated controls.[12]
NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of the compounds on the NS3/4A protease enzyme.
A recombinant NS3/4A protease is incubated with a synthetic peptide substrate that mimics a natural cleavage site and is labeled with a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. The inhibitory activity of the compounds is determined by measuring the reduction in the fluorescent signal. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.[13]
Summary
In vitro studies demonstrate that both this compound and Simeprevir are potent inhibitors of the HCV NS3/4A protease. This compound exhibits a broader and more consistent potency across all major HCV genotypes and maintains its activity against the common Q80K polymorphism in genotype 1a, which impacts Simeprevir. Both drugs are susceptible to resistance conferred by substitutions at key positions within the NS3 protease domain, such as R155, A156, and D168. The experimental data from replicon and enzymatic assays provide a solid foundation for understanding the antiviral profiles of these two important HCV drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Synergistic Potential of Grazoprevir in Combination with Other Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic and additive effects of Grazoprevir, a potent NS3/4A protease inhibitor, when used in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection. By examining key experimental data, clinical trial outcomes, and mechanisms of action, this document serves as a valuable resource for researchers and professionals in the field of antiviral drug development.
Executive Summary
This compound, in combination with the NS5A inhibitor Elbasvir, forms the backbone of the approved fixed-dose combination Zepatier®. While this combination demonstrates high clinical efficacy, in vitro studies characterize their interaction as primarily additive , not synergistic. This additive effect contributes to a high barrier to resistance and potent viral suppression. For truly synergistic effects, combinations with DAAs from different classes, such as the NS5B polymerase inhibitors, are of greater interest. Clinical data on the triple combination of this compound, Elbasvir, and the NS5B inhibitor Sofosbuvir have shown exceptionally high sustained virologic response (SVR) rates, particularly in difficult-to-treat patient populations, suggesting a powerful combined antiviral pressure. This guide will delve into the quantitative data from these combinations, detail the experimental protocols used to assess synergy, and visualize the underlying mechanisms of action.
Data Presentation: Comparative Efficacy of this compound Combinations
The following tables summarize the efficacy of this compound in combination with other DAAs across various HCV genotypes and patient populations, as determined by SVR rates from key clinical trials.
Table 1: Efficacy of this compound/Elbasvir in Treatment-Naïve Adults with HCV Genotype 1, 4, or 6
| Trial Name | HCV Genotype | Cirrhosis Status | Treatment Regimen | SVR12 Rate | Citation |
| C-EDGE TN | Genotype 1a | Non-cirrhotic | This compound/Elbasvir for 12 weeks | 92% | [1] |
| Cirrhotic | This compound/Elbasvir for 12 weeks | 97% | [1] | ||
| Genotype 1b | Non-cirrhotic | This compound/Elbasvir for 12 weeks | 99% | [1] | |
| Cirrhotic | This compound/Elbasvir for 12 weeks | 99% | [1] | ||
| Genotype 4 | Non-cirrhotic & Cirrhotic | This compound/Elbasvir for 12 weeks | 100% | [1] | |
| Genotype 6 | Non-cirrhotic & Cirrhotic | This compound/Elbasvir for 12 weeks | 80% | [1] |
Table 2: Efficacy of this compound/Elbasvir in Treatment-Experienced Adults with HCV Genotype 1, 4, or 6
| Trial Name | Prior Treatment Failure | HCV Genotype | Cirrhosis Status | Treatment Regimen | SVR12 Rate | Citation |
| C-EDGE TE | Peginterferon/Ribavirin | Genotype 1, 4, 6 | 35% with cirrhosis | This compound/Elbasvir for 12 weeks | 92.4% | [2] |
| This compound/Elbasvir + Ribavirin for 12 weeks | 94.2% | [2] | ||||
| This compound/Elbasvir for 16 weeks | 92.4% | [2] | ||||
| This compound/Elbasvir + Ribavirin for 16 weeks | 98.1% | [2] |
Table 3: Efficacy of Triple Combination Therapy: this compound/Elbasvir + Sofosbuvir in HCV Genotype 3 with Compensated Cirrhosis
| Trial Name | Patient Population | Treatment Regimen | SVR12 Rate | Citation |
| C-ISLE | Treatment-Naïve | This compound/Elbasvir + Sofosbuvir for 12 weeks | 96% | [3][4] |
| Treatment-Experienced | This compound/Elbasvir + Sofosbuvir for 12 weeks | 100% | [3][4] |
Experimental Protocols
The assessment of synergistic, additive, or antagonistic effects of antiviral drug combinations is crucial in preclinical development. The following are detailed methodologies for key experiments cited in the evaluation of this compound combinations.
HCV Replicon Assay for Antiviral Activity
This assay is fundamental for determining the in vitro potency of antiviral compounds against HCV replication.
Objective: To measure the concentration of a drug required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene, such as luciferase, for easy quantification.
-
Compound Preparation: this compound and other DAAs are serially diluted to a range of concentrations in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium.
-
Treatment: The replicon-containing cells are seeded in 96-well plates and treated with the various concentrations of the antiviral compounds. Control wells receive medium with DMSO alone.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect to take place.
-
Quantification of Replication: If a luciferase reporter is used, a lysis buffer and luciferase substrate are added to the wells, and the resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial or antiviral agents.
Objective: To determine if the combined effect of two drugs is synergistic, additive, or antagonistic.
Methodology:
-
Plate Setup: A 96-well plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of all possible concentration combinations.
-
Cell Seeding and Infection/Transfection: HCV replicon-containing cells are seeded into each well of the checkerboard plate.
-
Incubation: The plate is incubated for 48-72 hours.
-
Measurement of Viral Replication: The level of HCV replication in each well is quantified as described in the HCV Replicon Assay protocol.
-
Data Analysis and Synergy Calculation: The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the concentration of the drug in a given well that produces a specific level of inhibition (e.g., 50%) divided by the concentration of that drug alone that produces the same level of inhibition. The FIC index is the sum of the FICs for both drugs.
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
The interaction can also be visualized and quantified using software such as MacSynergy II, which generates a three-dimensional plot of the interaction surface.[5]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the synergistic action of this compound.
Caption: HCV Replication Cycle and DAA Targets.
Caption: Checkerboard Assay Workflow.
Conclusion
The combination of this compound with other direct-acting antivirals, particularly the NS5A inhibitor Elbasvir, has proven to be a highly effective therapeutic strategy against chronic HCV infection. While in vitro studies point towards an additive rather than a synergistic interaction between this compound and Elbasvir, this combination effectively suppresses viral replication and presents a high barrier to the development of resistance. The clinical success of the triple therapy, including the NS5B polymerase inhibitor Sofosbuvir, underscores the potential of combining DAAs with different mechanisms of action to achieve even higher cure rates in diverse patient populations. Future research should continue to explore novel DAA combinations to further shorten treatment durations, improve pangenotypic coverage, and address the remaining challenges in HCV therapy.
References
- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of Elbasvir/Grazoprevir fixed-dose combination for 8 weeks in HCV treatment and health-related quality of life (HRQoL) in treatment-naïve, non-cirrhotic, genotype 4-infected patients (ELEGANT-4): A single-center, single-arm, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic drug combinations designed to fully suppress SARS-CoV-2 in the lung of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Grazoprevir: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of pharmaceutical compounds like grazoprevir are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols and regulatory considerations.
Core Principles of this compound Disposal
This compound, an antiviral agent, requires careful management throughout its lifecycle in a laboratory setting, including its ultimate disposal. The primary directive is to prevent its release into the environment and to ensure the safety of personnel.[1][2] All disposal procedures must adhere to local, state, and federal regulations governing pharmaceutical waste.[1][3]
Step-by-Step Disposal Protocol for this compound
Adherence to a structured disposal workflow is critical. The following steps outline the recommended procedure for the disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. In situations where dust may be generated, respiratory protection should be used.[1][4]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, such as unused or expired tablets and contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., diatomite, universal binders) before placing it into the designated waste container.[2][4]
-
-
Container Management: Utilize containers that are in good condition and compatible with the chemical properties of this compound. Ensure containers are kept tightly sealed when not in use.[4][5]
-
Labeling: All waste containers must be accurately labeled with the contents ("this compound Waste") and appropriate hazard warnings.
-
Storage: Store the sealed waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][4]
-
Final Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal facility.[1][2] High-temperature incineration is a widely accepted method for the destruction of hazardous pharmaceuticals.[6][7]
Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent further spread of the spill. For liquid spills, use absorbent materials to contain the substance.[2][4]
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material. Avoid methods that could generate dust, such as using compressed air.[1]
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not detailed in publicly available safety data sheets, the key principle is the complete containment and proper disposal through approved channels. The following table summarizes the physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₀N₆O₉S | [8] |
| Molar Mass | 766.91 g·mol⁻¹ | [8] |
| Plasma Protein Binding | >98.8% | [9] |
| Elimination Route | >90% in feces, <1% in urine | [8][9] |
Note: The high degree of plasma protein binding and fecal elimination in pharmacokinetic studies underscores the compound's low water solubility and potential for environmental persistence if not disposed of correctly.[8][9]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[3][7] It is imperative for research institutions to be familiar with and adhere to both federal and any more stringent state-level regulations.[3] The FDA also provides guidelines on proper drug disposal, emphasizing the use of take-back programs and discouraging the flushing of medications unless specifically instructed.[10][11]
References
- 1. merck.com [merck.com]
- 2. This compound hydrate|1350462-55-3|MSDS [dcchemicals.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. merck.com [merck.com]
- 6. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medprodisposal.com [medprodisposal.com]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
